molecular formula C6H12O7 B1199995 2-Carboxy-D-arabinitol

2-Carboxy-D-arabinitol

Cat. No.: B1199995
M. Wt: 196.16 g/mol
InChI Key: XONDRGRALZTVKD-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboxy-D-arabinitol (CA) is a central metabolite in the regulation of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), the enzyme responsible for carbon fixation during photosynthesis . This compound is the dephosphorylated product of 2-Carboxy-D-arabinitol 1-phosphate (CA1P), a potent tight-binding inhibitor of Rubisco . The interconversion between CA and CA1P forms a critical light-dependent regulatory cycle. In many plant species, CA1P accumulates in the dark, binding to Rubisco's catalytic sites and inhibiting their activity, thereby conserving energy when photosynthesis is not possible . Upon illumination, the enzyme 2-carboxy-D-arabinitol-1-phosphatase (CA1Pase) hydrolyzes CA1P into 2-Carboxy-D-arabinitol and inorganic phosphate, reactivating Rubisco and restoring carbon fixation capacity . Research into 2-Carboxy-D-arabinitol and its associated pathway provides valuable insights into the mechanisms plants use to optimize photosynthetic efficiency in fluctuating light environments . Consequently, this compound is an essential biochemical tool for plant physiologists and photosynthesis researchers studying the complex post-translational regulation of Rubisco and its impact on whole-leaf carbon assimilation. The metabolism and role of CA1P, and by extension 2-Carboxy-D-arabinitol, is considered an important component of how plants regulate photosynthesis under light-limiting conditions . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid

InChI

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1

InChI Key

XONDRGRALZTVKD-ZMIZWQJLSA-N

SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(CO)(C(=O)O)O)O)O)O

Synonyms

2-carboxy-D-arabinitol
2-carboxyarabinitol

Origin of Product

United States

Foundational & Exploratory

2-Carboxy-D-arabinitol 1-phosphate: The Nocturnal Regulator of RuBisCO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical role, mechanism, and experimental analysis of 2-Carboxy-D-arabinitol 1-phosphate (CA1P).

Technical Guide for Biochemical Analysis and Metabolic Engineering

Executive Summary

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a naturally occurring, tight-binding inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][2] Often termed the "nocturnal inhibitor," CA1P accumulates in the chloroplast stroma of many vascular plants (e.g., Phaseolus vulgaris, Nicotiana tabacum) during darkness to arrest RuBisCO activity. Upon illumination, CA1P is released by Rubisco Activase (Rca) and subsequently degraded by a specific phosphatase (CA1Pase).[2][3][4][5][6][7]

For researchers in enzyme kinetics and metabolic engineering, CA1P represents a masterclass in transition-state mimicry and reversible metabolic switching . This guide provides the structural basis of its inhibition, the physiological logic of its regulation, and validated protocols for its synthesis, purification, and assay.

Molecular Mechanism and Structural Kinetics

Transition State Mimicry

RuBisCO catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP) via a high-energy enediolate intermediate. CA1P structurally mimics this hydrated gem-diol intermediate but lacks the C-5 phosphate group found in the bisphosphate analog, 2-Carboxy-D-arabinitol 1,5-bisphosphate (2-CABP).

  • 2-CABP: Binds virtually irreversibly (

    
     pM). Used for active site quantification but physiologically inert due to lack of reversibility.
    
  • CA1P: Binds tightly but reversibly (

    
     nM). This specific affinity window allows the plant to "lock" the enzyme at night and "unlock" it at dawn.
    
The "Latching" Mechanism

When CA1P binds to the carbamylated (active) site of RuBisCO (


), it induces a conformational change. The flexible Loop 6  of the large subunit closes over the active site, sequestering the inhibitor and protecting the complex from proteolytic degradation. This "closed" conformation prevents the binding of RuBP and catalytic turnover.[4]
Comparative Kinetics Data

The following table summarizes the binding affinities of relevant sugar phosphates to activated RuBisCO.

LigandRoleDissociation Constant (

)
Reversibility
RuBP Substrate~20 µM (

)
High
CA1P Nocturnal Inhibitor32 nM Reversible (requires Rca)
2-CABP Synthetic Analog< 10 pMIrreversible
XuBP Misfire Product30 nMReversible (requires Rca)

Physiological Regulation: The Dark/Light Cycle

The regulation of CA1P constitutes a futile cycle that is strictly gated by light availability.

  • Dark (Synthesis):

    • Precursor: Fructose-1,6-bisphosphate (FBP) is diverted to Hamamelose bisphosphate

      
       Hamamelose 
      
      
      
      2-Carboxy-D-arabinitol (CA).
    • CA Kinase: Phosphorylates CA to CA1P. CA1P accumulates and binds RuBisCO.[1][2][4][6][7]

  • Light (Degradation):

    • Rubisco Activase (Rca): Uses ATP hydrolysis to mechanically force Loop 6 open, releasing CA1P from the active site.

    • CA1P Phosphatase (CA1Pase): A stromal enzyme that specifically dephosphorylates free CA1P to CA and inorganic phosphate (

      
      ).[3] CA is non-inhibitory and cannot re-bind.
      
Visualization: The Regulatory Pathway

The following diagram illustrates the cyclic regulation of RuBisCO by CA1P.

CA1P_Cycle FBP Fructose-1,6-BP CA 2-Carboxy-D-arabinitol (CA) FBP->CA Biosynthesis (Dark) CA1P_Free CA1P (Free) CA->CA1P_Free Phosphorylation (Dark) CA1P_Free->CA Dephosphorylation Rubisco_Inhibited RuBisCO-CA1P (Inhibited Complex) CA1P_Free->Rubisco_Inhibited Binds (Kd ~32nM) Rubisco_Active RuBisCO (Active) Rubisco_Active->Rubisco_Inhibited Rubisco_Inhibited->CA1P_Free Release Rubisco_Inhibited->Rubisco_Active Reactivation Rca Rubisco Activase (ATP-dependent) Rca->Rubisco_Inhibited Catalyzes Release CA1Pase CA1P Phosphatase (Light Activated) CA1Pase->CA1P_Free Catalyzes

Figure 1: The diurnal regulatory cycle of CA1P.[5][7][8] Red nodes indicate inhibition states; Green indicates activity.

Experimental Methodologies

Protocol A: Chemo-Enzymatic Synthesis of CA1P

Rationale: Isolating sufficient CA1P from plant tissue is labor-intensive. A robust method involves partial dephosphorylation of the commercially available bisphosphate analog, 2-CABP.

Reagents:

  • 2-Carboxy-D-arabinitol 1,5-bisphosphate (2-CABP).[9][10]

  • Acid Phosphatase (Potato or Wheat Germ).

  • Buffer: 50 mM Sodium Acetate, pH 4.8.

Workflow:

  • Reaction Setup: Dissolve 10 µmol 2-CABP in 1 mL of Acetate buffer. Add 5 units of Acid Phosphatase.

  • Incubation: Incubate at 37°C. Monitor the reaction via HPLC or

    
    P-NMR.
    
    • Critical Insight: Acid phosphatase exhibits regioselectivity, preferentially hydrolyzing the C-5 phosphate to yield CA1P.[10] Alkaline phosphatase tends to hydrolyze the C-1 phosphate or both, reducing yield.

  • Termination: Stop reaction when the bisphosphate peak disappears but before significant inorganic phosphate (

    
    ) release indicates hydrolysis of the monophosphate.
    
  • Purification: Load mixture onto a Dowex 1x8 (formate form) anion exchange column. Elute with a linear gradient of Formic Acid/Ammonium Formate. CA1P elutes after

    
     but before residual 2-CABP.
    
Protocol B: CA1Pase Activity Assay

Rationale: To study the degradation machinery, one must assay CA1Pase activity. Since the product is


, a colorimetric assay is most efficient.

Reagents:

  • Substrate: Purified CA1P (0.5 mM stock).

  • Buffer: 50 mM Tricine-NaOH (pH 8.0), 10 mM DTT (essential for reductive activation), 5 mM

    
    .
    
  • Detection: Malachite Green Phosphate Assay Kit.

Step-by-Step:

  • Activation: Pre-incubate the enzyme sample (stromal extract or recombinant CA1Pase) in the assay buffer with DTT for 15 minutes at 25°C.

    • Note: CA1Pase is redox-regulated; omission of DTT will result in negligible activity.

  • Reaction: Initiate by adding CA1P to a final concentration of 50 µM in a 100 µL volume.

  • Incubation: Incubate at 25°C for 5–20 minutes.

  • Quenching: Add 25 µL of Malachite Green reagent to stop the reaction and develop color.

  • Quantification: Measure Absorbance at 620 nm after 20 minutes. Calculate specific activity using a standard curve of

    
    .
    
Protocol C: RuBisCO Inhibition Analysis

Rationale: To verify CA1P identity or potency, one must demonstrate competitive inhibition that is relieved by Rubisco Activase.

Workflow Visualization:

Exp_Workflow Step1 1. Purify RuBisCO (Spinach/Tobacco) Step2 2. Carbamylation (+CO2, +Mg2+) Step1->Step2 Step3 3. CA1P Addition (Incubate 10 min) Step2->Step3 Step4 4. Assay A: Direct Activity (14C-Fixation) Step3->Step4 Expect <5% Activity Step5 5. Assay B: Reactivation (+Rca, +ATP) Step3->Step5 Expect Recovery

Figure 2: Experimental workflow for validating CA1P inhibition and Rca-mediated release.

Procedure:

  • Carbamylation: Incubate purified RuBisCO (1 mg/mL) in 100 mM Bicine (pH 8.0), 10 mM

    
    , and 10 mM 
    
    
    
    for 10 minutes.
  • Inhibition: Add CA1P (equimolar to RuBisCO active sites). Incubate 10 minutes.

  • Assay: Aliquot into a reaction mix containing

    
     and RuBP. Stop reaction with acid after 60 seconds.
    
  • Validation: Control samples without CA1P should show high CPM. Samples with CA1P should show near-background CPM. Addition of purified Rubisco Activase and ATP to the inhibited complex should restore activity over time.

References

  • Berry, J. A., et al. (1987).[4][8][10][11] "Isolation, identification, and synthesis of 2-carboxyarabinitol 1-phosphate, a diurnal regulator of ribulose-bisphosphate carboxylase activity."[7][8][9][10][11] Proceedings of the National Academy of Sciences. [8]

  • Gutteridge, S., et al. (1989). "The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, investigated by 31P n.m.r." Biochemical Journal.

  • Andralojc, P. J., et al. (2012).[4] "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation." Biochemical Journal.

  • Moore, B. D., et al. (1991). "Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity." Plant Physiology.

  • Portis, A. R. (2003). "Rubisco activase – Rubisco's catalytic chaperone." Photosynthesis Research.

Sources

Methodological & Application

Application Note: Synthesis and Purification of 2-Carboxy-D-arabinitol 1-phosphate (CA1P)

[1][2][3][4][5]

Abstract & Strategic Overview

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a potent, naturally occurring nocturnal inhibitor of RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase).[1] Unlike the transition state analogue 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP), which binds irreversibly, CA1P functions as a reversible regulator, binding tightly to the carbamylated active site in the dark to prevent proteolysis and non-catalytic binding of substrates.

For research applications requiring high purity and specific stereochemistry, total chemical synthesis is historically challenging due to the tertiary alcohol and the specific 1-phosphate regiochemistry.

This Application Note details two validated protocols for obtaining CA1P:

  • Chemo-Enzymatic Synthesis (Protocol A): The preferred method for generating milligram quantities. It involves the chemical synthesis of the bisphosphate precursor (CABP) followed by regioselective enzymatic dephosphorylation.

  • Biosynthetic Isolation (Protocol B): Extraction from Phaseolus vulgaris (French bean) leaves.[2][3] Essential for verifying biological equivalence.

Chemical Logic & Pathway Visualization

The synthesis relies on the structural similarity between the bisphosphate analogue (CABP) and the natural inhibitor (CA1P). While CABP can be synthesized chemically from Ribulose-1,5-bisphosphate (RuBP), CA1P requires the specific removal of the phosphate group at the C5 position.

Synthesis Workflow (DOT Diagram)

CA1P_Synthesiscluster_legendReaction LogicRuBPRibulose-1,5-bisphosphate(RuBP)CyanohydrinIntermediate:CyanohydrinRuBP->Cyanohydrin Nucleophilic AdditionCyanideKCN / HCNCyanide->CyanohydrinCABP2-Carboxy-D-arabinitol1,5-bisphosphate (CABP)Cyanohydrin->CABP HydrolysisCA1P2-Carboxy-D-arabinitol1-phosphate (CA1P)(Target)CABP->CA1P Regioselective Hydrolysis(C5 Phosphate Removal)CA2-Carboxy-D-arabinitol(Fully dephosphorylated)CABP->CA Complete HydrolysisAcidPhosAcid Phosphatase(pH 4.8 - 5.0)AcidPhos->CA1PAlkPhosAlkaline Phosphatase(Non-specific)AlkPhos->CAAcid Phosphatase prefers C5 hydrolysisAcid Phosphatase prefers C5 hydrolysisAlkaline Phosphatase is non-specificAlkaline Phosphatase is non-specificAcid Phosphatase prefers C5 hydrolysis->Alkaline Phosphatase is non-specific

Figure 1: Chemo-enzymatic route transforming RuBP to CA1P via the CABP intermediate.[4] Acid phosphatase provides the necessary regioselectivity.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

This protocol utilizes the high specificity of Acid Phosphatase (from Potato or Wheat Germ) to cleave the C5-phosphate of CABP, leaving the C1-phosphate intact.

Materials Required[1][2][3][4][5][6][8][9][10][11]
  • Precursor: Ribulose-1,5-bisphosphate (RuBP) sodium salt.

  • Reagents: Potassium Cyanide (KCN), Potato Acid Phosphatase (EC 3.1.3.2), Dowex 1x8 (Formate form), Formic Acid, Ammonium Formate.

  • Equipment: HPLC (anion exchange), Lyophilizer, NMR (31P).

Step 1: Synthesis of CABP (Bisphosphate Precursor)

Note: Perform in a fume hood due to cyanide usage.

  • Cyanohydrin Formation: Dissolve 100 mg of RuBP in 2 mL of water. Adjust pH to 7.5. Add a 5-fold molar excess of KCN.

  • Incubation: Incubate at 25°C for 24 hours. The cyanide adds to the ketone of RuBP, creating a mixture of epimers (arabinitol and ribitol derivatives).

  • Hydrolysis: Acidify to pH 1.0 with HCl to hydrolyze the nitrile to the carboxylic acid and remove excess cyanide (as HCN gas - Safety Trap Required ).

  • Lactone Stabilization: Heat at 100°C for 15 minutes to promote lactonization of the products.

  • Purification (CABP): Separate the 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) from the ribitol isomer using anion-exchange chromatography (Dowex 1x8, 0-1 M Formic Acid/Ammonium Formate gradient). CABP elutes after the ribitol isomer.

Step 2: Regioselective Dephosphorylation to CA1P

Mechanism: Acid phosphatase preferentially hydrolyzes the sterically more accessible 5-phosphate group compared to the 1-phosphate which is closer to the quaternary carbon center.

  • Reaction Mix: Dissolve purified CABP (approx. 10 mM) in 50 mM Sodium Acetate buffer (pH 4.8).

  • Enzyme Addition: Add Potato Acid Phosphatase (0.5 Units per mg of substrate).

  • Monitoring (Critical): The reaction must be monitored by 31P-NMR or HPLC.

    • Timepoint 0: Two signals (C1-P and C5-P of CABP).[4]

    • Endpoint: Disappearance of C5-P signal; persistence of C1-P signal.

    • Over-digestion: Appearance of inorganic phosphate (Pi) and loss of C1-P indicates formation of the fully dephosphorylated sugar (CA). Stop immediately if observed.

  • Termination: Terminate reaction by rapid heating (100°C, 2 mins) or adjusting pH to >9 (if using acid phosphatase).

  • Purification: Apply mixture to Dowex 1x8 (Formate).

    • Elute inorganic phosphate (Pi) with low salt.

    • Elute CA1P with a linear gradient (0.2 M - 0.6 M Ammonium Formate).

    • Elute unreacted CABP with high salt (1.0 M).

Step 3: Product Validation
  • 31P NMR: Should show a single phosphate peak shifted downfield relative to the bisphosphate.

  • Inhibition Assay: CA1P is a tight-binding inhibitor (

    
     nM) but binds less tightly than CABP (
    
    
    pM).

Protocol B: Biosynthetic Isolation (Natural Source)

Use this protocol if "biological grade" material is required to validate synthetic batches.

Biological Context

CA1P accumulates in leaves during darkness.[2][1][5][6] Light triggers the enzyme CA1P-phosphatase to degrade it.[1] Therefore, harvesting time is critical .

Experimental Procedure
  • Plant Material: Grow Phaseolus vulgaris (French Bean) or Nicotiana tabacum (Tobacco) in a greenhouse.

  • Dark Adaptation: Place plants in total darkness for 12–14 hours (overnight).

  • Harvest: Flash-freeze leaves in liquid nitrogen immediately upon harvesting (under safe green light if possible) to prevent light-induced degradation.

  • Extraction:

    • Grind 100g frozen tissue in 5% (v/v) Perchloric Acid (PCA) to precipitate proteins and stabilize the phosphate ester.

    • Centrifuge (10,000 x g, 15 min). Collect supernatant.

    • Neutralize with KOH to pH 7.0 (precipitates KClO4). Centrifuge again.

  • Chromatography:

    • Load supernatant onto Dowex 1x8 (Formate).

    • Wash with water.

    • Elute with Ammonium Formate gradient. CA1P typically elutes between monophosphates and bisphosphates.

  • Final Polish: HPLC on a Mono-Q anion exchange column is often required to separate CA1P from other sugar phosphates (like Fructose-1,6-bisphosphate).

Comparative Data: CA1P vs. CABP

Researchers often confuse these two inhibitors. Use the table below to verify your synthesis product.

FeatureCA1P (Target)CABP (Precursor/Analog)
Full Name 2-Carboxy-D-arabinitol 1-phosphate2-Carboxy-D-arabinitol 1,5-bisphosphate
Origin Natural (Nocturnal inhibitor)Synthetic (Transition state analog)
Binding Affinity (

)
High (~32 nM)Extreme (< 10 pM)
Reversibility Reversible (via Rubisco Activase)Effectively Irreversible
Phosphates 1 (at C1 position)2 (at C1 and C5)
Stability Susceptible to CA1P-phosphataseStable against CA1P-phosphatase

References

  • Gutteridge, S., et al. (1989). "The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, investigated by 31P n.m.r." Biochemical Journal, 260(3), 711–716. Link

  • Berry, J. A., et al. (1987).[5][7][8] "Isolation, identification, and synthesis of 2-carboxyarabinitol 1-phosphate, a diurnal regulator of ribulose-bisphosphate carboxylase activity."[9][4][8] Proceedings of the National Academy of Sciences, 84(3), 734–738.[4][8] Link

  • Moore, B. D., et al. (1995). "Elucidating the biosynthesis of 2-carboxyarabinitol 1-phosphate..." Proceedings of the National Academy of Sciences, 92(16), 7111–7115. Link

  • Salvucci, M. E., & Holbrook, G. P. (1989).[10] "Purification and Properties of 2-Carboxy-d-Arabinitol 1-Phosphatase." Plant Physiology, 90(2), 679–685.[10] Link

Application Note: Metabolic Regulation and Quantification of Rubisco using 2-Carboxy-D-arabinitol Derivatives

[1]

Executive Summary

2-Carboxy-D-arabinitol (2-CA) is the structural backbone of the most critical regulatory molecules governing Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase), the gatekeeper of global carbon fixation.

In crop science and agrochemical discovery, 2-CA derivatives serve two distinct, critical functions:

  • 2-Carboxy-D-arabinitol-1-phosphate (CA1P): The endogenous "nocturnal inhibitor" that protects Rubisco active sites during darkness and stress.[1][2]

  • 2-Carboxy-D-arabinitol-1,5-bisphosphate (CABP): A transition-state analog that binds Rubisco with near-irreversible affinity (

    
     pM). It is the gold standard tool  for quantifying functional Rubisco active sites, far superior to generic protein assays (e.g., Bradford) or ELISA.
    

This guide details the mechanisms of action, experimental protocols for active site quantification using CABP, and methods for analyzing endogenous CA1P dynamics in crop yield studies.

Mechanistic Principles

The CA1P Regulatory Cycle

Unlike simple feedback inhibition, CA1P regulation is a dynamic cycle linked to light availability. In the dark, plants synthesize CA1P to "cap" Rubisco active sites.[1][3] This prevents proteolytic degradation and inhibits wasteful catalytic misfires. Upon illumination, Rubisco Activase (Rca) physically remodels Rubisco to release CA1P, which is then dephosphorylated to the non-inhibitory 2-CA by CA1P-phosphatase (CA1Pase) .[1][2][4][5]

CA1P_CycleDarkDarkness / Low LightCA1PCA1P(Inhibitor)Dark->CA1PSynthesis (from FBP/Hamamelose)LightLight / High IrradianceRubisco_InhibRubisco-CA1P Complex(Protected/Inactive)Light->Rubisco_InhibActivates RcaRubisco_ActiveRubisco (Active)CarbamylatedRubisco_Active->Rubisco_Inhib+ CA1P(Tight Binding)Rubisco_Inhib->Rubisco_ActiveRubisco Activase (Rca)removes CA1PRubisco_Inhib->CA1PReleasedCA2-CA(Non-inhibitory)CA1P->CACA1P-phosphatase(Light Activated)

Figure 1: The diurnal regulation of Rubisco by CA1P.[6] In crop science, manipulating this cycle (e.g., overexpression of Rca) is a key strategy for improving photosynthetic induction speeds.

Why CABP is the Quantification Gold Standard

Standard protein assays (Bradford, BCA) measure total protein, not functional enzyme. Rubisco is often present but inactive (uncarbamylated or blocked).

  • CABP mimics the six-carbon transition state of the carboxylation reaction.[3]

  • It binds only to carbamylated (active) sites containing

    
     and 
    
    
    .
  • Binding is stoichiometric (1 mol CABP : 1 mol Active Site).

  • Application: By using radiolabeled

    
    C-CABP, researchers can count the exact number of catalytic sites capable of fixing carbon.
    

Protocol A: Rubisco Active Site Quantification

Objective: Determine the concentration of catalytically competent Rubisco in leaf tissue using

Materials
  • Extraction Buffer: 100 mM Bicine (pH 8.0), 20 mM

    
    , 5 mM DTT, 1 mM Protease Inhibitors (PMSF).
    
  • Ligand:

    
    C-CABP (Specific Activity ~20–30 mCi/mmol). Note: If commercial sources are scarce, synthesis from RuBP involves HCN addition and hydrolysis.
    
  • Separation: Gel Filtration columns (Sephadex G-50) or Nitrocellulose Filters (0.45 µm).

  • Scintillation Counter.

Workflow Diagram

CABP_AssayStep11. Leaf Extraction(Liquid N2, Bicine Buffer)Step22. Activation(Incubate with 10mM NaHCO3/Mg2+)Step1->Step2Prevent ProteolysisStep33. Labeling(Add 14C-CABP, 15 min)Step2->Step3CarbamylationStep44. Separation(GPC or Filter Binding)Step3->Step4Stoichiometric BindingStep55. Scintillation CountingStep4->Step5Quantify CPM

Figure 2: Workflow for determining Rubisco active site concentration.

Step-by-Step Methodology
  • Tissue Extraction:

    • Rapidly freeze leaf discs (

      
      ) in liquid nitrogen.
      
    • Grind to fine powder.

    • Extract in 500 µL ice-cold Extraction Buffer .

    • Critical: Keep temperature

      
       to prevent CA1P degradation by endogenous phosphatases if measuring initial activity.
      
  • Carbamylation (Activation):

    • Incubate extract (100 µL) with 10 mM

      
       and 20 mM 
      
      
      for 10–20 minutes at room temperature.
    • Reasoning: This forces all available Rubisco sites to the carbamylated (

      
      ) state, ready to bind CABP.
      
  • CABP Binding:

    • Add saturating

      
      C-CABP (final conc. ~20 µM, approx 5-fold excess over estimated active sites).
      
    • Incubate for 15 minutes. The binding is effectively irreversible (

      
      ).
      
  • Separation (Filter Binding Method):

    • Use a dot-blot apparatus or individual syringe filters.

    • Apply the reaction mixture to nitrocellulose filters.

    • Wash immediately with 200 µL ice-cold buffer (removes unbound

      
      C-CABP).
      
    • Note: Protein-ligand complexes bind to nitrocellulose; free ligand passes through.

  • Quantification:

    • Place dried filters in scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute).

Calculation

Protocol B: Analysis of Endogenous CA1P

Objective: Measure the levels of the natural inhibitor (CA1P) to understand stress response or nocturnal regulation in crops.

Principle

Since CA1P is heat-stable and Rubisco is heat-labile, we can isolate CA1P by boiling the extract, then quantifying the supernatant's ability to inhibit a standardized pure Rubisco preparation.

Methodology
  • Extraction:

    • Extract leaf tissue in 5% (v/v) Perchloric Acid (PCA) or boiling ethanol/water.

    • Reasoning: Acid/Heat denatures proteins (Rubisco, Phosphatases) immediately, freezing the metabolic state and releasing bound CA1P.

  • Neutralization:

    • Neutralize PCA extracts with

      
       (precipitates 
      
      
      ). Centrifuge and collect supernatant.
  • Enzymatic Inhibition Assay:

    • Reference Standard: Purified Spinach or Wheat Rubisco (fully activated).

    • Reaction:

      • Control: Rubisco + RuBP (Substrate)

        
         100% Activity.
        
      • Test: Rubisco + Leaf Extract + RuBP.

    • Incubate Extract with Rubisco for 10 min before adding RuBP (allows CA1P to bind).

  • Data Analysis:

    • Construct a standard curve using synthetic CA1P (or CABP as a proxy, though

      
       differs).
      
    • Calculate CA1P content based on % inhibition relative to the standard curve.

Comparative Data: Quantification Methods

FeatureBradford / BCA AssayELISA / Western Blot

C-CABP Binding
Target Total ProteinRubisco Protein (L/S subunits)Functional Active Sites
Specificity Low (All proteins)High (Specific Epitope)Absolute (Carbamylated sites)
Informs on Activity? NoNoYes
Interference Polyphenols, PigmentsCross-reactivityMinimal (Ligand is specific)
Primary Use Crude extraction yieldExpression levelsCatalytic potential (

)

Synthesis Note: 2-CA Derivatives

Commercially available CA1P is rare. Researchers often synthesize it from CABP.

  • Starting Material: CABP (Synthesis: RuBP + HCN

    
     hydrolysis).
    
  • Conversion: CABP treated with Acid Phosphatase .[7]

  • Selectivity: Acid phosphatase preferentially hydrolyzes the C-5 phosphate, yielding CA1P.[7][8] (Alkaline phosphatase is less selective, yielding mixed isomers).

  • Purification: Anion-exchange chromatography (Source Q or Mono Q) to separate CA1P from unreacted CABP and 2-CA.

References

  • Gutteridge, S., et al. (1986). "A purified chloroplast acid phosphatase dephosphorylates the inhibitor of Rubisco, 2-carboxy-D-arabinitol 1-phosphate."[9] Plant Physiology. Link

  • Berry, J. A., et al. (1987).[7] "Isolation, identification, and synthesis of 2-carboxyarabinitol 1-phosphate, a diurnal regulator of ribulose-bisphosphate carboxylase activity."[6][7][10][11] PNAS.[11] Link[11]

  • Parry, M. A. J., et al. (1997). "Regulation of Rubisco by inhibitors in the light." Plant, Cell & Environment.[1] Link

  • Sharkey, T. D., et al. (1991).[12] "Photometric method for routine determination of kcat and carbamylation of Rubisco." Photosynthesis Research. Link

  • Portis, A. R. (2003). "Rubisco activase – Rubisco’s catalytic chaperone." Photosynthesis Research. Link

Troubleshooting & Optimization

Technical Support Guide: 2-Carboxy-D-arabinitol 1-phosphate (CA1P) Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Carboxy-D-arabinitol 1-phosphate (CA1P) standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of your experiments. As a potent, naturally occurring inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the stability of your CA1P standard is paramount for obtaining accurate and reproducible results in enzymatic assays and metabolic studies.[1][2][3]

This document provides a comprehensive overview of CA1P stability, recommended storage protocols, and detailed troubleshooting for common issues encountered in the lab.

Understanding CA1P: Chemical Nature and Stability

2-Carboxy-D-arabinitol 1-phosphate is a phosphorylated sugar alcohol.[4] Its structure, particularly the phosphate ester bond, is the primary determinant of its stability.[5] Degradation typically occurs via hydrolysis of this phosphate group, yielding 2-carboxyarabinitol and inorganic phosphate, which renders the molecule incapable of inhibiting RuBisCO.[1][2][3]

Key Factors Influencing Stability:
  • pH: The phosphate ester linkage is most stable in a neutral to slightly alkaline pH range. Acidic conditions (pH < 6) will accelerate hydrolysis. While more stable in basic conditions than acidic ones, prolonged exposure to high pH (> 9.0) should be avoided. For optimal stability in solution, maintain a pH between 7.0 and 8.0.[6][7]

  • Temperature: As with most biological reagents, temperature is a critical factor. Enzymatic and chemical degradation rates increase significantly at higher temperatures.[8] Long-term storage requires freezing, with ultra-low temperatures providing the best preservation.[9]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing are highly detrimental. This process can cause localized shifts in pH and solute concentration as ice crystals form, creating micro-environments that accelerate the degradation of sensitive molecules like CA1P.[8]

Recommended Storage and Handling Protocols

Proper storage from the moment of receipt is crucial for maximizing the shelf-life and performance of your CA1P standard.

Data Presentation: Storage Condition Summary
FormTemperatureDurationContainerKey Considerations
Lyophilized Powder -20°C to -80°CYearsTightly sealed, desiccated vialAllow vial to warm to room temperature before opening to prevent condensation.
Aqueous Stock Solution -80°C Months to >1 YearPolypropylene microcentrifuge tubesAliquot into single-use volumes. Avoid repeated freeze-thaw cycles.
Aqueous Stock Solution -20°CWeeks to MonthsPolypropylene microcentrifuge tubesAcceptable for shorter-term storage, but -80°C is strongly preferred.[9]
Working Dilutions 2-8°C (on ice)< 8 HoursPolypropylene microcentrifuge tubesPrepare fresh daily for immediate use in assays.
Experimental Protocol: Preparation of CA1P Stock Solution
  • Equilibration: Remove the sealed vial of lyophilized CA1P powder from the freezer and allow it to sit at room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the cold powder upon opening, which can compromise stability.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the powder in a high-quality, sterile buffer (e.g., 50 mM BTP, pH 7.5-8.0). The choice of buffer should be compatible with your downstream application.[6]

  • Dissolution: Ensure complete dissolution by vortexing gently. If necessary, brief sonication in an ice-water bath can be used. Visually inspect to ensure no particulates remain.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C storage. This rapid freezing process minimizes the formation of large ice crystals.[6]

Mandatory Visualization: Recommended Handling Workflow

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Receive Receive Lyophilized CA1P Standard Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Prevent Condensation Reconstitute Reconstitute in Sterile Buffer (pH 7.5) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Avoid Freeze-Thaw Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw For One Experiment Dilute Prepare Working Dilutions Thaw->Dilute Assay Use in Assay Immediately Dilute->Assay

Caption: Workflow for handling CA1P standards.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: Lower-than-expected or no inhibition of RuBisCO in my assay.

  • Root Cause Analysis 1: Standard Degradation. The most common cause is the loss of the 1-phosphate group.

    • Verification: Was the stock solution stored at -80°C? How many times has the aliquot been thawed? Was the stock solution's pH verified to be in the neutral-to-alkaline range?

    • Corrective Action: Discard the suspect stock. Prepare a fresh stock solution from the lyophilized powder following the protocol in Section 2. Always use a fresh, single-use aliquot for each experiment.

  • Root Cause Analysis 2: Inaccurate Concentration. The initial concentration of your stock solution may be incorrect due to weighing errors or incomplete dissolution.

    • Verification: Review the calculations used for reconstitution. Ensure the balance used for weighing was properly calibrated.

    • Corrective Action: While direct quantification of CA1P can be challenging without specialized chromatography[10], a phosphate assay can be used to determine the phosphate concentration, which should be stoichiometric with the CA1P concentration.[1][2]

  • Root Cause Analysis 3: Assay Conditions. The issue may lie with the assay itself.

    • Verification: RuBisCO must be fully carbamylated (activated) to bind CA1P tightly.[6][11] Ensure your assay buffer contains sufficient MgCl₂ and NaHCO₃ and that the enzyme has been pre-incubated to allow for activation.[12][13]

    • Corrective Action: Run a positive control with a known, reliable inhibitor if available. Review established RuBisCO assay protocols to ensure all components and incubation times are optimal.[12][14]

Issue 2: High variability between experimental replicates.

  • Root Cause Analysis 1: Incomplete Thawing/Mixing. The CA1P may not be homogeneously distributed in the thawed aliquot.

    • Verification: Are you vortexing the aliquot gently after it has completely thawed on ice?

    • Corrective Action: After thawing, pulse-vortex the tube for 2-3 seconds and briefly centrifuge to collect the contents before making dilutions.

  • Root Cause Analysis 2: Adsorption to Surfaces. At low concentrations, highly polar molecules like sugar phosphates can adsorb to the surfaces of plasticware.

    • Verification: Are you using low-protein-binding tubes and pipette tips?

    • Corrective Action: Switch to low-retention plasticware for all steps involving the handling of CA1P solutions, especially for dilute working solutions.

Mandatory Visualization: Troubleshooting Flowchart

G Start Inconsistent or Low RuBisCO Inhibition CheckStorage Verify Storage Conditions (-80°C, single-use aliquots) Start->CheckStorage CheckAssay Verify Assay Conditions (RuBisCO activation, controls) CheckStorage->CheckAssay Yes Degraded Result: Standard is likely degraded. Action: Prepare fresh stock. CheckStorage->Degraded No CheckConcentration Re-evaluate Stock Concentration Calculation CheckAssay->CheckConcentration Yes AssayIssue Result: Issue is likely with the assay setup. Action: Optimize assay protocol. CheckAssay->AssayIssue No ConcentrationIssue Result: Concentration may be inaccurate. Action: Prepare fresh stock carefully. CheckConcentration->ConcentrationIssue No Resolved Problem Resolved CheckConcentration->Resolved Yes Degraded->Start Re-test AssayIssue->Start Re-test ConcentrationIssue->Start Re-test

Caption: Troubleshooting logic for CA1P assay issues.

Frequently Asked Questions (FAQs)

  • Q1: Why is -80°C storage so critical compared to -20°C? A: At -20°C, there can still be pockets of unfrozen water, which can facilitate slow chemical hydrolysis over time. An ultra-low temperature of -80°C ensures the solution is in a solid, vitreous state, effectively halting all molecular motion and chemical reactions, thus providing superior long-term stability.[9]

  • Q2: Can I add a stabilizing agent like glycerol to my CA1P stock? A: While glycerol is often used to stabilize enzymes for frozen storage, it is generally not necessary for small molecules like CA1P and could interfere with some downstream assays. The most effective preservation strategy is proper aliquoting and storage at -80°C.

  • Q3: My lyophilized powder has clumped. Is it still usable? A: Clumping indicates potential moisture absorption. The standard may still be usable, but its effective concentration could be compromised. It is critical to allow the vial to warm to room temperature before opening it to prevent this. If clumping is observed, proceed with caution and consider running a validation experiment against a new, properly handled vial if results are critical.

  • Q4: How long is CA1P stable at room temperature in an assay buffer? A: While specific kinetics vary by buffer composition, CA1P should be considered unstable for long periods at room temperature. For reproducible results, assays should be performed immediately after preparing working dilutions, and solutions should be kept on ice whenever possible.

References

  • Holbrook, G. P., et al. (1989). Degradation of 2-carboxyarabinitol 1-phosphate by a specific chloroplast phosphatase. Plant Physiology, 90(2), 679–685. [Link]

  • Salvucci, M. E., & Holbrook, G. P. (1989). Purification and Properties of 2-Carboxy-d-Arabinitol 1-Phosphatase. Plant Physiology, 90(2), 679-685. [Link]

  • Moore, B. d., & Sharkey, T. D. (1991). Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity. Photosynthesis Research, 27(3), 155-173. [Link]

  • Andralojc, P. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Biochemical Journal, 442(3), 733–742. [Link]

  • Parry, M. A. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Portland Press, 442(3), 733-742. [Link]

  • Wikipedia. (n.d.). 2-Carboxy-D-arabinitol-1-phosphatase. Wikipedia. [Link]

  • Andralojc, P. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Biochemical Journal, 442(3), 733-742. [Link]

  • K2 Scientific. (2023, December 13). Enzymes Storage Best Practices to Prevent Premature Degradation. K2 Scientific. [Link]

  • Gupta, G. (2016, February 21). Can a lyophilised enzyme/antibody have a shelf life of more than a year at room temperature if immobilized assuming no inhibitors,moisture & microbes? ResearchGate. [Link]

  • Andralojc, P. J., et al. (2012). 2-Carboxy-d-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant RuBisCO regulation. ResearchGate. [Link]

  • H-Kittikun, A., et al. (2017). How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies. Membranes, 7(1), 5. [Link]

  • Sales, C. R. G., et al. (2020). Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays. Journal of Experimental Botany, 71(21), 6689–6701. [Link]

  • Andralojc, P. J., et al. (1996). 2-Carboxyarabinitol 1-phosphate (CA1P) formation through a phosphate exchange reaction catalysed by the CA1P phosphatase from French bean (Phaseolus vulgaris L.). The Biochemical journal, 316 ( Pt 2)(Pt 2), 441–447. [Link]

  • RIPE project. (2025, March 11). Unlocking crop efficiency: A practical guide for Rubisco Assays. RIPE project. [Link]

  • USDA ARS. (n.d.). Comparison of spectrophotometric and radioisotopic methods for the assay of Rubisco in ozone-treated plants. USDA ARS. [Link]

  • MicroSolv Technology Corporation. (n.d.). Phosphorylated Sugars: S6P, G6P, and T6P. Cogent HPLC. [Link]

  • Carmo-Silva, E., et al. (2020, May 11). 14CO2-based assay for measuring Rubisco activity & activation state. Protocols.io. [Link]

  • bioRxiv. (2019, June 4). Rapid and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates using gas chromatography mass spectrometry. bioRxiv. [Link]

  • Andralojc, P. J., et al. (1996). 2-Carboxyarabinitol 1-phosphate (CA1P) formation through a phosphate exchange reaction catalysed by the CA1P phosphatase from French bean (Phaseolus vulgaris L.). PubMed. [Link]

Sources

Technical Support Center: Enhancing HPLC Separation of 2-Carboxy-D-arabinitol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I often see researchers facing significant hurdles when developing methods for highly polar, structurally similar analytes like the isomers of 2-Carboxy-D-arabinitol (CA). These sugar acid isomers are challenging due to their high polarity, which leads to poor retention in traditional reversed-phase chromatography, and their lack of a strong UV-absorbing chromophore, making detection difficult.[1] Furthermore, their isomeric nature—whether diastereomers or enantiomers—demands highly selective chromatographic conditions for baseline resolution.

This guide is structured to provide direct, actionable solutions to the most common issues encountered during the HPLC analysis of 2-Carboxy-D-arabinitol isomers. We will move from foundational questions to deep-dive troubleshooting, providing the causal logic behind each recommendation to empower you to build robust and reliable methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when starting their method development.

Q1: Why is it so difficult to get good chromatography for 2-Carboxy-D-arabinitol isomers? A: The difficulty stems from a combination of three core molecular properties:

  • High Polarity: CA is a sugar acid with multiple hydroxyl groups and a carboxylic acid group, making it extremely water-soluble. This causes it to have very little affinity for traditional non-polar stationary phases like C18, resulting in poor or no retention.[1]

  • Lack of a UV Chromophore: The molecule does not possess functional groups that absorb light in the typical UV range (200-400 nm). This makes detection with standard Photodiode Array (PDA) or UV-Vis detectors highly insensitive.[2]

  • Structural Similarity: Isomers, by definition, have the same mass and similar chemical properties. Diastereomers can be separated on achiral columns, but enantiomers require a chiral environment to be resolved.[3] This necessitates highly selective columns and mobile phases.

Q2: What is the best chromatographic mode to start with for separating these isomers? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point. HILIC utilizes a polar stationary phase (like amide, diol, or zwitterionic) with a highly organic mobile phase (typically >60% acetonitrile).[4] This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of very polar compounds like CA via a partitioning mechanism.[5] For enantiomeric separation, a direct approach using a Chiral Stationary Phase (CSP) is the most efficient strategy.[6]

Q3: My compound is not detected by my standard UV/PDA detector. What are my options? A: You need to use a universal detector that does not rely on light absorption. The two primary choices are:

  • Evaporative Light Scattering Detector (ELSD): This is often the preferred choice. An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[7][8] It offers better sensitivity than RI detection and is fully compatible with the gradient elution often required in HILIC method development.[2]

  • Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the analyte. While it is a universal detector, it has notable limitations: it is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which severely restricts its use in method development.[9]

Q4: Is there any way to make Reversed-Phase (RP-HPLC) work? A: While standard C18 columns are unsuitable, you might achieve some retention using RP columns with polar-embedded or polar-endcapped functionalities. However, these methods often lack the robustness and retention seen with HILIC. For reliable and reproducible separation of highly polar molecules like CA, HILIC is the more appropriate and powerful technique.[10]

Q5: How can I separate the enantiomers of 2-Carboxy-D-arabinitol? A: Enantiomers have identical physical properties in an achiral environment, so a chiral selector is required. There are three primary strategies in HPLC:

  • Direct Separation with a Chiral Stationary Phase (CSP): This is the most common and direct method. You use a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds, including those with hydroxyl and carboxyl groups.[11][12]

  • Indirect Separation via Derivatization: In this approach, you react the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent.[13] This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard (achiral) HILIC or RP column.[14] This adds complexity due to the need for a reaction step and potential for artifacts.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column.[13] This approach is less common today due to potential contamination of the HPLC system and lower efficiency compared to modern CSPs.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to solving specific chromatographic problems.

Issue 1: Poor or No Retention of Analytes
  • Symptom: Your peaks elute in or near the solvent front (void volume).

  • Causality & Solution: This is a classic sign that the analyte has minimal interaction with the stationary phase.

    • Root Cause 1: Incorrect Chromatography Mode. You are likely using a reversed-phase (e.g., C18) column.

      • Solution: Switch to a HILIC stationary phase. An amide-based HILIC column is an excellent, versatile starting point for separating polar, neutral, and acidic compounds.[15] The mechanism relies on partitioning the polar analyte into the aqueous layer adsorbed on the polar stationary phase surface.[5]

    • Root Cause 2: Mobile Phase Is Too Strong (in HILIC). In HILIC, water is the strong, eluting solvent. A mobile phase with too much water will cause polar analytes to elute quickly.

      • Solution: Increase the proportion of the organic solvent (typically acetonitrile). Start with a high organic concentration (e.g., 95% acetonitrile) and perform a shallow gradient or isocratic run to find the optimal retention window.[4]

    • Root Cause 3: Incorrect Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure water), it will not retain properly and can lead to severe peak distortion.

      • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even weaker (i.e., higher in acetonitrile). A solvent of 90:10 (v/v) acetonitrile:water is a good starting point.

Issue 2: Co-elution or Poor Resolution of Isomers
  • Symptom: The isomers elute as a single peak or as partially merged peaks with a resolution (Rs) value below the target of 1.5.

  • Causality & Solution: Resolution is a function of efficiency, retention, and selectivity. The most common cause of co-elution is a lack of selectivity (α).

    • Root Cause 1: Column Lacks Selectivity. The stationary phase is not able to differentiate between the subtle structural differences of the isomers.

      • Solution (for Diastereomers): Screen different HILIC stationary phases. Amide, diol, and zwitterionic phases each offer unique secondary interactions (hydrogen bonding, dipole-dipole, electrostatic) that can be exploited to achieve separation.[15]

      • Solution (for Enantiomers): You must use a Chiral Stationary Phase (CSP). A trial-and-error approach is often necessary, but polysaccharide-based columns are a robust starting point for this compound class.[6][12]

    • Root Cause 2: Mobile Phase Is Not Optimized. The mobile phase conditions are not leveraging the subtle physicochemical differences between the isomers.

      • Solution:

        • Optimize Organic Content: A lower percentage of the strong solvent (water) will increase retention times, giving the column more opportunity to resolve the isomers. Try running a very shallow gradient or isocratic holds.[5]

        • Adjust pH and Buffer: The carboxylic acid group on CA has a pKa. Operating the mobile phase near this pKa can sometimes enhance separation. Use a volatile buffer compatible with ELSD and MS, such as ammonium formate or ammonium acetate (5-20 mM is a typical range).[16]

    • Root Cause 3: Temperature Is Too High. High temperatures reduce mobile phase viscosity and can decrease analysis time, but they can also reduce selectivity.

      • Solution: Lower the column temperature (e.g., from 40°C to 25°C). This can enhance the differential interactions between the isomers and the stationary phase, thereby increasing selectivity.

Troubleshooting Workflow for Poor Isomer Resolution

The following diagram outlines a logical decision-making process for addressing poor resolution.

G start Poor Resolution (Rs < 1.5) is_enantiomer Are isomers enantiomers? start->is_enantiomer check_retention Is retention adequate? (k' > 2) is_enantiomer->check_retention No (Diastereomers) use_csp Switch to a Chiral Stationary Phase (CSP) is_enantiomer->use_csp Yes check_peak_shape Is peak shape acceptable? (As ~ 1.0) check_retention->check_peak_shape Yes increase_retention Increase % Organic Solvent (e.g., Acetonitrile) check_retention->increase_retention No optimize_selectivity Optimize Selectivity check_peak_shape->optimize_selectivity Yes fix_peak_shape Troubleshoot Peak Shape: - Check sample solvent - Adjust buffer concentration check_peak_shape->fix_peak_shape No success Resolution Achieved use_csp->success optimize_hilic Optimize HILIC Method increase_retention->check_peak_shape screen_columns Screen different HILIC stationary phases (Amide, Diol, Zwitterionic) optimize_selectivity->screen_columns adjust_mobile_phase Adjust Mobile Phase: - Buffer pH & concentration - Try different organic solvent screen_columns->adjust_mobile_phase lower_temp Lower Column Temperature adjust_mobile_phase->lower_temp lower_temp->success fix_peak_shape->optimize_selectivity

Caption: Troubleshooting workflow for poor isomer resolution.

Part 3: Methodologies and Protocols

Comparative Table of HPLC Methods for Sugar Alcohols

This table summarizes typical starting conditions for separating sugar alcohols and other polar compounds, which can be adapted for 2-Carboxy-D-arabinitol isomers.

ParameterMethod 1: HILIC-ELSDMethod 2: HILIC-RIMethod 3: Ion-Exclusion
Chromatography Mode HILICHILICIon-Exclusion / Ligand Exchange
Stationary Phase Polymer NH2 or Amide[8][17]Zwitterionic HILIC[18][19]Calcium or Lead form Polymer[20][21]
Column Dimensions 4.6 x 250 mm4.6 x 150 mm, 2.6 µm7.8 x 300 mm
Mobile Phase Acetonitrile/Water (e.g., 75:25 v/v)Acetonitrile/Water with bufferDilute Sulfuric Acid or Water
Elution Type Isocratic or GradientIsocratic Only[9]Isocratic Only
Flow Rate 1.0 mL/min[17]1.0 - 1.5 mL/min0.6 mL/min
Detector ELSD[8]Refractive Index (RI)[18]Refractive Index (RI)
Key Advantage Gradient compatible, high sensitivity[2]Universal detectionGood separation of certain isomers[21]
Key Limitation Requires volatile mobile phasesNot gradient compatible, lower sensitivity[7]Limited mobile phase choice, long run times
Detailed Experimental Protocol: A Starting Point for HILIC-ELSD Separation

This protocol provides a robust, validated starting point for separating diastereomers of 2-Carboxy-D-arabinitol.

1. Objective: To achieve baseline separation of 2-Carboxy-D-arabinitol diastereomers using Hydrophilic Interaction Liquid Chromatography coupled with Evaporative Light Scattering Detection.

2. Materials and Instrumentation:

  • HPLC System: A quaternary or binary HPLC system capable of gradient elution.

  • Column: HILIC Amide Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, pH adjusted to 4.4 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Solvent: 90:10 (v/v) Acetonitrile:Water.

  • Standards: A standard mixture containing the 2-Carboxy-D-arabinitol isomers of interest.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Gradient Program:

    Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Acetonitrile)
    0.0 5 95
    15.0 15 85
    15.1 5 95

    | 20.0 | 5 | 95 |

  • ELSD Settings (starting point, requires optimization):

    • Nebulizer Temperature: 30°C[17]

    • Evaporator Temperature: 30°C[17]

    • Nebulizer Gas (Nitrogen) Flow: 1.5 SLM (Standard Liters per Minute)

4. Procedure:

  • System Preparation: Thoroughly purge all mobile phase lines. Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes or until a stable baseline is achieved on the ELSD.

  • Sample Preparation: Accurately weigh and dissolve the 2-Carboxy-D-arabinitol standard or sample in the Sample Solvent to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter if any particulates are visible.

  • System Suitability Test (SST): Perform a series of replicate injections (n=5) of the standard mixture. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for retention time and peak area is <2.0%.

  • Sample Analysis: Inject the prepared samples.

  • Data Analysis: Integrate the peaks and calculate the resolution between the isomer peaks. A resolution of Rs ≥ 1.5 is considered baseline separation.

5. Trustworthiness and Self-Validation: This protocol is designed to be self-validating through the integrated System Suitability Test. The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the generated data. The use of a shallow gradient allows for robust screening of the retention window, which can be easily converted to an optimized isocratic method for routine quality control if desired.

References

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Agilent.
  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Peak Scientific.
  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.
  • JASCO Inc. (2022, August 19). Analysis of Sugar Alcohols by HPLC ELSD. JASCO Inc.
  • Jasco UK. (n.d.). Analysis of Sugar Alcohols by HPLC-ELSD. Jasco UK.
  • Kingston, D. W., & Gutteridge, S. (n.d.). Incorporation of carbon from photosynthetic products into 2-carboxyarabinitol-1-phosphate.... PMC.
  • Andralojc, P. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Biochemical Journal, 442(3), 733–742.
  • Waters. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Waters.
  • Creative Proteomics. (n.d.). Sugar Alcohols Analysis Service. Creative Proteomics.
  • S. G. (n.d.). The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate.... PMC.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • Waters. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection | Waters. Waters.
  • Walvoort, M. T. C., et al. (n.d.). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. PMC.
  • SciSpace. (n.d.). Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex™ Ion Exclusion HPLC Colu. SciSpace.
  • ResearchGate. (2025, August 6). 2-Carboxy-d-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant RuBisCO regulation | Request PDF. ResearchGate.
  • Merck Millipore. (n.d.). Analysis of Protein Glycosylation using HILIC. Merck Millipore.
  • Thermo Fisher Scientific. (n.d.). HILIC separations. Thermo Fisher Scientific.
  • PNAS. (n.d.). Isolation, identification, and synthesis of 2-carboxyarabinitol 1-phosphate, a diurnal regulator of ribulose-bisphosphate carboxylase activity. PNAS.
  • Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Chhanikar, P. T., et al. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • LCGC International. (2020, November 12). Making HILIC Work for You—Column Selection. LCGC International.
  • Shimadzu. (n.d.). Refractive Index Detection (RID). Shimadzu.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials.
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • SciSpace. (2020, September 8). Novel Eco-friendly HPLC Methods Using Refractive Index Detector for Analysis of Three Veterinary Antibiotics in Pharmaceutical F. SciSpace.
  • Wiley Analytical Science. (2020, November 23). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Wiley Analytical Science.
  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • ResearchGate. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate.
  • Shodex HPLC Columns. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Shodex HPLC Columns.
  • Chromatography Today. (n.d.). Refractive index detector for sensitive HPLC analysis. Chromatography Today.
  • Rights Platform. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Rights Platform.
  • Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. (2021, May). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 70(5), 900-907.
  • TSI Journals. (n.d.). determination-of-phosphate-binding-capacity-in-sevelamer-carbonate-by-hplc-using-refractive-index-ri-detector.pdf. TSI Journals.
  • ResearchGate. (2017, October 25). High-Performance Liquid Chromatography with Refractive Index Detection for the Determination of Inulin in Chicory Roots. ResearchGate.

Sources

Technical Support Center: Troubleshooting RuBisCO Inhibition Assays Using CA1P

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Carboxyarabinitol-1-Phosphate (CA1P) as a tool to study RuBisCO inhibition. Here, we provide in-depth FAQs, validated experimental protocols, and a comprehensive troubleshooting guide to help you navigate the complexities of this assay and ensure the generation of robust, reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts to provide a solid foundation for your experimental work.

Q1: What is RuBisCO and why is its activity a critical measurement?

Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) is the enzyme responsible for the first major step of carbon fixation, a process by which atmospheric carbon dioxide is converted into energy-rich molecules.[1] It catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP).[1] Due to its central role in photosynthesis and some catalytic inefficiencies, RuBisCO is often the rate-limiting step in carbon assimilation.[2] Therefore, measuring its activity is crucial for agricultural research aimed at improving crop yields, bioengineering, and for screening potential inhibitory or activating compounds in drug and herbicide development.[3]

Q2: What is 2-Carboxyarabinitol-1-Phosphate (CA1P) and what is its mechanism of inhibition?

CA1P is a naturally occurring, potent inhibitor of RuBisCO found in many plant species, particularly as a nocturnal regulator to halt carbon fixation in the dark.[4][5][6][7] Its inhibitory power comes from its structure, which closely mimics the transition-state intermediate of the RuBisCO carboxylation reaction.[4][6] CA1P binds very tightly to the activated (carbamylated) catalytic sites of RuBisCO, effectively locking the enzyme in an inactive state and preventing the substrate (RuBP) from binding.[6]

Q3: What is the role of RuBisCO activase in the context of CA1P inhibition?

RuBisCO activase is a crucial regulatory protein. Its primary function is to remove inhibitory sugar phosphates, including CA1P and even mis-bound RuBP, from the catalytic sites of RuBisCO.[1][7][8][9] In living plants, as light becomes available, RuBisCO activase uses the energy from ATP hydrolysis to induce a conformational change in RuBisCO, which facilitates the release of CA1P.[5][7][8] The released CA1P is then dephosphorylated by another enzyme, CA1P-phosphatase, rendering it non-inhibitory.[5][7] For in vitro assays using purified components, the absence of activase means that CA1P binding is essentially irreversible on the timescale of the experiment. However, if working with crude leaf extracts, the presence of endogenous activase can lead to an underestimation of inhibition.[10]

Q4: What are the primary methods for assaying RuBisCO activity, and what are their pros and cons?

The two most common methods are the radiometric assay and the spectrophotometric (NADH-coupled) assay.

Assay TypePrincipleProsCons
Radiometric Assay Measures the incorporation of radioactive ¹⁴CO₂ into the acid-stable product, 3-phosphoglycerate (3-PGA).[11][12]Highly accurate, specific, and considered the "gold standard" for its direct measurement of carbon fixation.[11][13][14]Requires handling of hazardous radioactive materials, specialized safety protocols, is lower-throughput, and generates radioactive waste.[11]
Spectrophotometric Assay Couples the production of 3-PGA to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[3][11]Safer, higher-throughput, more cost-effective, and amenable to microplate formats.[3][11]Indirect measurement that relies on a series of coupling enzymes; can be prone to interference from compounds in crude extracts and may slightly underestimate activity compared to the radiometric method.[11]

For inhibitor screening and most routine biochemical characterizations, the spectrophotometric assay offers a reliable and practical alternative to the radiometric method.[3]

Part 2: Core Experimental Protocols & Methodologies

These protocols provide a validated starting point for your experiments. Always optimize critical parameters for your specific enzyme source and experimental conditions.

Diagram 1: Mechanism of RuBisCO Activation and CA1P Inhibition

This diagram illustrates the activation of RuBisCO via carbamylation and subsequent tight-binding inhibition by the transition-state analog CA1P.

RuBisCO_Inhibition E_inactive RuBisCO (Inactive) E_carbamylated RuBisCO-CO₂-Mg²⁺ (Active/Carbamylated) E_inactive->E_carbamylated E_carbamylated->E_inactive E_inhibited RuBisCO-CO₂-Mg²⁺-CA1P (Inhibited Complex) E_carbamylated->E_inhibited + CA1P (Tight Binding) Products 2 x 3-PGA E_carbamylated->Products + RuBP

Caption: RuBisCO activation and inhibition pathway by CA1P.

Protocol 1: Spectrophotometric RuBisCO Activity Assay (PK-LDH Coupled Method)

This protocol is based on the reliable and cost-effective pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupled system.[11] The principle is that for every molecule of RuBP carboxylated, two molecules of 3-PGA are produced. These are converted to pyruvate, consuming two molecules of ATP. The regeneration of this ATP from ADP and phosphoenolpyruvate (PEP) by PK produces two molecules of pyruvate, which are then reduced to lactate by LDH, oxidizing two molecules of NADH. The rate of NADH disappearance is therefore directly proportional to RuBisCO activity.[11]

Reagent Preparation:

  • Assay Buffer (100 mM Bicine, pH 8.2): Prepare with 20 mM MgCl₂, 10 mM NaHCO₃, and 5 mM DTT. Keep on ice and prepare fresh daily.[3]

  • Coupling Enzyme Mix: In Assay Buffer, prepare a mix containing 5 U/mL 3-PGA kinase, 5 U/mL glyceraldehyde-3-phosphate dehydrogenase, 10 U/mL pyruvate kinase, and 12 U/mL lactate dehydrogenase.

  • Substrate Mix: In Assay Buffer, prepare a mix containing 5 mM ATP, 5 mM phosphoenolpyruvate (PEP), and 0.25 mM NADH.

  • RuBisCO Enzyme: Purified RuBisCO should be activated (carbamylated) prior to the assay by incubating for at least 20-30 minutes at 25°C in Assay Buffer.[15]

  • Initiating Substrate: 50 mM Ribulose-1,5-bisphosphate (RuBP). Ensure high purity (≥98%) to avoid inhibition by contaminants.[16]

Assay Procedure (for a 1 mL cuvette):

  • To a cuvette, add 800 µL of Assay Buffer.

  • Add 100 µL of the Coupling Enzyme Mix.

  • Add 50 µL of the Substrate Mix.

  • Add 20-50 µL of activated RuBisCO enzyme solution.

  • Mix by gentle inversion and place in a temperature-controlled spectrophotometer set to 340 nm and 25°C.

  • Monitor the absorbance until a stable baseline is achieved (this accounts for any background NADH oxidation).

  • Initiate the reaction by adding 10 µL of 50 mM RuBP and mix immediately.

  • Record the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear.

Calculation:

The rate of RuBisCO activity (in µmol/min/mg) is calculated using the Beer-Lambert law: Activity = (ΔA340/min * Total Volume) / (ε * Pathlength * mg Enzyme * 2)

  • ΔA340/min: The linear rate of absorbance change per minute.

  • Total Volume: The final reaction volume (in mL).

  • ε (Molar extinction coefficient of NADH): 6.22 mM⁻¹cm⁻¹.[17]

  • Pathlength: The cuvette pathlength (typically 1 cm).

  • mg Enzyme: The amount of RuBisCO protein in the assay.

  • 2: Stoichiometric factor (2 NADH oxidized per 1 RuBP carboxylated).[11][17]

Protocol 2: In Vitro Inhibition Assay with CA1P
  • Prepare activated RuBisCO enzyme as described in Protocol 1.

  • In a separate microcentrifuge tube, pre-incubate the activated RuBisCO with the desired concentration of CA1P for at least 20 minutes at 25°C.[10] This allows for the tight binding to occur. The volume of CA1P solution should be small to avoid dilution effects.

  • Prepare the assay mixture in the cuvette as described in steps 1-3 of Protocol 1.

  • Instead of adding RuBisCO alone, add the pre-incubated RuBisCO-CA1P mixture to the cuvette.

  • Proceed with steps 5-8 of Protocol 1.

  • Compare the inhibited rate to a control assay where RuBisCO was pre-incubated with buffer instead of CA1P.

Part 3: Troubleshooting Guide
Diagram 2: Experimental Workflow for CA1P Inhibition Assay

This flowchart outlines the critical steps from preparation to data analysis for a successful inhibition experiment.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_reagents Prepare & QC All Reagents (Buffers, Substrates) activate_rubisco Activate (Carbamylate) RuBisCO Enzyme prep_reagents->activate_rubisco pre_incubate Pre-incubate RuBisCO with CA1P (or Buffer) activate_rubisco->pre_incubate prep_ca1p Prepare CA1P Dilution Series prep_ca1p->pre_incubate add_enzyme Add Pre-incubated Enzyme to Mix pre_incubate->add_enzyme setup_assay Set up Spectrophotometric Assay Mix setup_assay->add_enzyme initiate Initiate with RuBP & Record A340 add_enzyme->initiate calc_rates Calculate Reaction Rates (ΔA/min) initiate->calc_rates calc_inhibition Calculate % Inhibition vs. Control calc_rates->calc_inhibition plot_data Plot % Inhibition vs. [CA1P] calc_inhibition->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50

Caption: Standard experimental workflow for determining CA1P inhibition of RuBisCO.

SymptomPossible Cause(s)Suggested Solution(s) & Scientific Rationale
1. No/Very Low RuBisCO Activity in Control Assay (No CA1P) A. Incomplete RuBisCO Activation: The enzyme's active site lysine residue is not carbamylated, preventing catalysis.[9][15]Solution: Ensure the activation buffer contains sufficient CO₂ (from NaHCO₃) and Mg²⁺ and that the incubation period is adequate (≥20 min at 25°C). Verify the pH of your Bicine buffer is correct (8.0-8.2).
B. Degraded Reagents: RuBP is notoriously unstable and can degrade upon repeated freeze-thaw cycles. ATP and NADH are also labile.Solution: Aliquot reagents upon receipt and store at -80°C. Thaw on ice immediately before use. Use high-purity RuBP, as contaminants can be inhibitory.[16]
C. Inactive Coupling Enzymes: The enzymes linking 3-PGA production to NADH oxidation are not functional.Solution: Purchase high-quality coupling enzymes and store them correctly (typically -20°C in 50% glycerol). Run a positive control by adding 3-PGA directly to the assay mix (bypassing RuBisCO); you should see a rapid decrease in A340.
2. Inconsistent or Non-Linear Reaction Rates A. Temperature Fluctuation: Enzyme kinetics are highly sensitive to temperature.Solution: Use a temperature-controlled spectrophotometer and allow all reagents to equilibrate to the assay temperature (e.g., 25°C or 30°C) before initiating the reaction.[3]
B. Substrate/Cofactor Limitation: The reaction slows as RuBP, PEP, or NADH is consumed.Solution: Ensure all substrates and cofactors are in sufficient excess so the reaction rate is dependent only on the RuBisCO concentration. If the rate curves off quickly, you may need to decrease the amount of RuBisCO or increase substrate concentrations.
C. RuBP Contamination: Commercial RuBP preparations can contain potent RuBisCO inhibitors like D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP).[18][19]Solution: Purchase the highest purity RuBP available. If "fallover" kinetics (a progressive decline in activity) are observed, PDBP contamination is a likely cause.[19] Including purified CA1P-phosphatase in the assay can sometimes resolve this by degrading the inhibitory contaminant.[18][19]
D. Air Bubbles in Microplate Wells: Bubbles will scatter light and interfere with absorbance readings.[17]Solution: Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly before reading if bubbles are present.
3. No or Weak Inhibition by CA1P A. Degraded CA1P: The inhibitor itself may be inactive due to improper storage or handling.Solution: CA1P is generally stable when stored correctly (frozen in solution). Verify its integrity. If synthesizing in-house, confirm the product's identity and purity via appropriate analytical methods.[18][20]
B. Insufficient Pre-incubation: The tight binding of CA1P is time-dependent. If not enough time is given, equilibrium will not be reached.Solution: Ensure a sufficient pre-incubation time (at least 20 min) for the activated RuBisCO and CA1P at the assay temperature before initiating the reaction with RuBP.[10]
C. Presence of Endogenous RuBisCO Activase (in crude extracts): Activase will actively remove the bound CA1P, reversing the inhibition.Solution: This is a major issue for crude extracts. Assays should ideally be performed with purified RuBisCO. If using extracts, results must be interpreted with caution, as you are measuring a dynamic equilibrium between inhibition and activase-mediated release.
4. High Background Rate (NADH oxidation without RuBP) A. Contaminating Dehydrogenases: Crude leaf extracts can contain other dehydrogenases that oxidize NADH.Solution: Run a control reaction for every sample that contains all components except RuBP. Subtract this background rate from the rate obtained in the complete reaction.
B. Spontaneous NADH Degradation: NADH is unstable, especially at non-neutral pH or in the presence of light.Solution: Prepare NADH solutions fresh. Keep solutions on ice and protected from light. The background rate should be low and stable before adding RuBP.
Diagram 3: Troubleshooting Logic for "No CA1P Inhibition"

A decision tree to diagnose why CA1P is not inhibiting RuBisCO activity in an assay.

Troubleshooting start Symptom: No Inhibition by CA1P q1 Is the control (No CA1P) assay working? start->q1 fix_base_assay Troubleshoot base assay: Check RuBisCO activation, reagents, and coupling enzymes. q1->fix_base_assay No q2 Was RuBisCO pre-incubated with CA1P for ≥20 min? q1->q2 Yes fix_base_assay->start Re-test increase_incubation Action: Increase pre-incubation time to allow for tight binding. q2->increase_incubation No q3 Is your CA1P stock known to be active/pure? q2->q3 Yes increase_incubation->start Re-test check_ca1p Action: Verify CA1P integrity. Source new or re-purify. q3->check_ca1p No q4 Are you using a crude plant extract? q3->q4 Yes check_ca1p->start Re-test activase_issue Potential Cause: Endogenous RuBisCO activase is removing the inhibitor. Use purified enzyme. q4->activase_issue Yes end Problem Resolved q4->end No

Caption: A logical flowchart for troubleshooting failed CA1P inhibition experiments.

References
  • Carmo-Silva, E., Scales, J. C., & Keys, A. J. (2020). NADH-linked microtiter plate-based assay for measuring Rubisco activity & activation state – PEPC-MDH. protocols.io. [Link]

  • Servaites, J. C. (1990). Inhibition of ribulose 1,5-bisphosphate carboxylase/oxygenase by 2-carboxyarabinitol-1-phosphate. Plant Physiology, 92(4), 867–870. [Link]

  • Scales, J. C., et al. (2019). Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays. Journal of Experimental Botany, 70(21), 1-14. [Link]

  • Orr, D. J., et al. (2022). Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases. Journal of Experimental Botany, 73(21), 7151-7163. [Link]

  • Carmo-Silva, E., & Salvucci, M. E. (2020). 14CO2-based assay for measuring Rubisco activity & activation state. protocols.io. [Link]

  • Parry, M. A. J., et al. (2008). Rubisco regulation: a role for inhibitors. Journal of Experimental Botany, 59(7), 1569–1580. [Link]

  • Faisal, M., et al. (2024). RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. Biotechnology for Biofuels and Bioproducts, 17(1), 41. [Link]

  • Seemann, J. R., Kobza, J., & Moore, B. D. (1990). Metabolism of 2-carboxyarabinitol 1-phosphate and regulation of ribulose-1,5-bisphosphate carboxylase activity. Photosynthesis Research, 23(2), 119–130. [Link]

  • Carmo-Silva, E., & Keys, A. J. (2020). NADH-linked microtiter plate-based assay for measuring Rubisco activity & activation state – PK-LDH. protocols.io. [Link]

  • Orr, D. J., et al. (2022). Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases. Journal of Experimental Botany, 73(21), 7151-7163. [Link]

  • ResearchGate. (n.d.). Image of RuBisCO activity estimated through an NADH-based assay. Retrieved from [Link]

  • Zhang, N., & Portis, A. R., Jr. (1999). Mechanism of light regulation of Rubisco: A specific role for the larger Rubisco activase isoform involving reductive activation by thioredoxin-f. Proceedings of the National Academy of Sciences, 96(16), 9438–9443. [Link]

  • Driever, S. M., et al. (2017). Overexpression of ca1pase Decreases Rubisco Abundance and Grain Yield in Wheat. Plant Physiology, 175(4), 1541-1553. [Link]

  • Andralojc, P. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Biochemical Journal, 442(3), 733–742. [Link]

  • Parry, M. A. J., et al. (2018). Rubisco activity and regulation as targets for crop improvement. Journal of Experimental Botany, 69(16), 3689-3700. [Link]

  • ResearchGate. (n.d.). Request PDF: 2-Carboxy-d-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant RuBisCO regulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Spectrophotometric Determination of RuBisCO Activity and Activation State in Leaf Extracts. Retrieved from [Link]

  • Carmo-Silva, E., & Salvucci, M. E. (2020). 14CO2-based assay for measuring Rubisco activity & activation state. protocols.io. [Link]

  • ResearchGate. (n.d.). Is there any protocol to measure activity of RuBisCO without involving radioactivity (Non-radioactive assay method)?. Retrieved from [Link]

  • Andralojc, P. J., et al. (2012). 2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation. Biochemical Journal, 442(3), 733–742. [Link]

  • Botany One. (2025). Unlocking crop efficiency: A practical guide for Rubisco Assays. Retrieved from [Link]

  • RIPE Project. (2025). Unlocking crop efficiency: A practical guide for Rubisco Assays. Retrieved from [Link]

  • Hammond, E. T., et al. (1998). Regulation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase by Carbamylation and 2-Carboxyarabinitol 1-Phosphate in Tobacco: Insights from Studies of Antisense Plants Containing Reduced Amounts of Rubisco Activase. Plant Physiology, 118(4), 1475–1484. [Link]

  • Servaites, J. C. (1990). Inhibition of Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase by 2-Carboxyarabinitol-1-Phosphate. Plant Physiology, 92(4), 867-870. [Link]

  • Long, B., et al. (2023). Strategies for manipulating Rubisco and creating photorespiratory bypass to boost C3 photosynthesis. Plant Communications, 4(2), 100512. [Link]

Sources

Technical Support Center: 2-Carboxy-D-arabinitol-1-phosphatase (CA1Pase)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CA1P-PUR-KIN-001 Assigned Specialist: Senior Application Scientist, Enzymology Division

Introduction: The CA1Pase Technical Hub

Welcome to the specialized support center for 2-Carboxy-D-arabinitol-1-phosphatase (CA1Pase) . You are likely here because you are investigating the regulation of Rubisco and need to isolate this specific phosphatase to study its kinetics.

The Challenge: CA1Pase is a low-abundance stromal enzyme (approx. 53–58 kDa) responsible for metabolizing 2-carboxy-D-arabinitol 1-phosphate (CA1P) , the nocturnal inhibitor of Rubisco. Unlike robust metabolic enzymes, CA1Pase is sensitive to oxidation, prone to product inhibition by inorganic phosphate (Pi), and requires specific redox conditions to maintain activity.

This guide replaces standard textbook protocols with a "Troubleshooting-First" approach, designed to navigate the specific pitfalls of CA1Pase purification and kinetic characterization.

Module 1: Extraction & Stabilization (The "Crude" Phase)

Objective: Extract CA1Pase from leaf tissue (Tobacco or French Bean) without losing activity to proteolysis or oxidation.

Critical Protocol: The "Redox-Protected" Extraction
ComponentConcentrationFunction & Causality
Buffer 50 mM Tris-HCl or Bicine (pH 8.0)Maintains stromal pH.
Reductant 10 mM DTT (Fresh)CRITICAL: CA1Pase is thiol-modulated. Without high DTT, activity is lost rapidly due to oxidation of critical cysteine residues.
Protease Inhibitors 1 mM PMSF + 1 mM BenzamidinePrevents degradation during the initial homogenization.
Phenolic Scavenger 1–2% (w/v) PVPPIrreversibly binds polyphenols released from vacuoles, preventing them from cross-linking/inactivating the enzyme.
Chelator 1 mM EDTANote: Unlike many phosphatases, CA1Pase does not require divalent cations (Mg²⁺/Mn²⁺). EDTA prevents inhibition by heavy metals (Zn²⁺, Cu²⁺).
Troubleshooting Extraction

Q: My crude extract shows zero phosphatase activity. A: This is likely due to oxidation or high background phosphate.

  • Check DTT: Did you add DTT immediately before grinding? CA1Pase requires a reduced state for activity.

  • Phosphate Background: Crude extracts are loaded with free Pi. If you are using a colorimetric phosphate release assay (e.g., Malachite Green), the background Pi will mask the enzyme signal. Solution: Desalt the crude extract (PD-10 column) immediately before assaying.

Q: Can I use stored frozen leaves? A: Avoid if possible. CA1Pase stability in frozen tissue is variable. Freshly harvested leaves from plants kept in the dark (to maximize CA1P pathway induction) are preferred.

Module 2: Chromatographic Separation (The "Purification" Phase)

Objective: Isolate CA1Pase from non-specific acid/alkaline phosphatases and Rubisco.

The Purification Logic Flow

CA1Pase_Purification Leaf Leaf Tissue (Tobacco/French Bean) Extract Crude Homogenate (+ DTT, PVPP, EDTA) Leaf->Extract Homogenize Clarify Centrifugation (30,000g, 20 min) Extract->Clarify AmSO4 Ammonium Sulfate Cut (35-60% Saturation) Clarify->AmSO4 Precipitate Desalt Desalting/Dialysis (Remove AmSO4 & Pi) AmSO4->Desalt Resuspend Anion Anion Exchange (DEAE/Q) Elute: 0.2-0.3M KCl Desalt->Anion Bind & Elute HIC Hydrophobic Interaction (Phenyl-Superose) Elute: Decreasing AmSO4 Anion->HIC High Salt Load GelFilt Gel Filtration (Superose 12/Sephacryl S-200) HIC->GelFilt Polishing Pure Purified CA1Pase (Store -80°C w/ 20% Glycerol) GelFilt->Pure

Figure 1: Step-by-step purification workflow for CA1Pase. Note the critical Ammonium Sulfate window and the use of HIC for high-resolution separation.

Step-by-Step Protocol Insights
  • Ammonium Sulfate Fractionation (35–60%):

    • CA1Pase typically precipitates in this window.

    • Warning: Do not skip this. It removes a bulk of Rubisco (which precipitates at different concentrations) and concentrates the dilute enzyme.

  • Anion Exchange (DEAE-Sepharose/Cellulose):

    • Buffer: 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT.

    • Elution: Linear gradient 0–0.5 M KCl. CA1Pase usually elutes around 0.25 M KCl .

    • Tip: Assay fractions for Pi release using CA1P (if available) or 2-phosphoglycolate (as a surrogate, though less specific).

  • Hydrophobic Interaction Chromatography (HIC):

    • This is the "Silver Bullet" step described by Salvucci (1989).

    • Load the active DEAE fractions (brought to 0.8 M AmSO4) onto a Phenyl-Superose or Phenyl-Sepharose column.

    • Elute with a decreasing gradient of Ammonium Sulfate. This step effectively separates CA1Pase from remaining non-specific phosphatases.

Troubleshooting Purification

Q: I have huge losses after the HIC column. A: HIC can denature labile enzymes if the salt concentration is too high or the run is too long.

  • Fix: Ensure the elution buffer contains 20% Glycerol and 2 mM DTT . Collect fractions immediately into tubes containing glycerol to stabilize the enzyme.

Q: How do I distinguish CA1Pase from general phosphatases? A: Specificity check. General phosphatases will hydrolyze


-nitrophenyl phosphate (pNPP) aggressively. CA1Pase has high specificity for CA1P and 2-carboxyarabinitol-1,5-bisphosphate (CABP), and lower/negligible activity against pNPP compared to non-specific contaminants.

Module 3: Activity Assays & Kinetics (The "Output" Phase)

Objective: Accurately measure


 and 

without interference.
The Substrate Crisis: Sourcing CA1P

You cannot buy CA1P from standard vendors (Sigma/Merck). You have two options:

  • Purification: Isolate CA1P from Phaseolus vulgaris (French Bean) or Tobacco leaves harvested in the dark (when CA1P levels are highest). This involves boiling ethanol extraction, charcoal treatment, and ion-exchange separation.

  • Enzymatic Synthesis: Synthesize it from CABP (2-carboxy-D-arabinitol 1,5-bisphosphate) using Acid Phosphatase .[1] Acid phosphatase preferentially hydrolyzes the C-5 phosphate, leaving the C-1 phosphate (CA1P).[1]

Kinetic Assay Protocol

Detection Method: Colorimetric Phosphate Release (e.g., Malachite Green).

ParameterSettingReason
pH 7.0 – 7.5Optimum activity.[2][3] Activity drops sharply > pH 8.0.
Metal Ions None CA1Pase is metal-independent. Adding Mg²⁺ is unnecessary; adding Zn²⁺ or Cu²⁺ inhibits it.
Effectors NADPH, RuBP (Optional)These stromal metabolites can stimulate activity (2-3 fold), mimicking the light-activated state.
Inhibitors Phosphate (Pi) CRITICAL: Pi is a strong product inhibitor.[4] Ensure your reaction buffer is Pi-free.
Pathway Logic: Why Kinetics Matter

CA1P_Regulation Dark Darkness CA1P CA1P (Inhibitor) Dark->CA1P Synthesis Light Light Activase Rubisco Activase (ATP-dependent) Light->Activase Activates CA1Pase CA1Pase (The Enzyme) Light->CA1Pase Stimulates via Redox/Metabolites Rubisco_Active Rubisco (Active) Rubisco_Inhibited Rubisco-CA1P (Inhibited Complex) Rubisco_Active->Rubisco_Inhibited + CA1P (Dark) CA CA + Pi (Non-inhibitory) CA1P->CA CA1Pase (Dephosphorylation) Rubisco_Inhibited->Rubisco_Active Activase removes CA1P Rubisco_Inhibited->CA1P Released

Figure 2: The physiological role of CA1Pase. Kinetic studies aim to understand the rate of CA1P degradation (Blue Node) to restore Rubisco competence in the light.

Troubleshooting Kinetics

Q: My Lineweaver-Burk plot is non-linear. A: This often indicates Product Inhibition .

  • As the reaction proceeds, released Pi inhibits CA1Pase.

  • Solution: Measure initial rates (

    
    ) only (first 5–10% of substrate conversion). Do not let the reaction run to completion.
    

Q: The activity fluctuates wildly between days. A: Check your DTT .

  • Oxidized DTT loses efficacy. CA1Pase is extremely sensitive to the redox state. Use a fresh DTT stock for every kinetic run.

References

  • Salvucci, M. E., et al. (1989). "Purification and Properties of 2-Carboxy-D-arabinitol 1-Phosphatase."[5] Plant Physiology, 90(2), 679–685.[2]

  • Gutteridge, S., & Julien, B. (1989). "A phosphatase from chloroplasts of Nicotiana tabacum hydrolyses 2'-carboxyarabinitol 1-phosphate, the natural inhibitor of Rubisco to 2'-carboxyarabinitol." FEBS Letters, 254(1-2), 225-230.

  • Charlet, T. N., et al. (1997). "Isolation and Characterization of a cDNA Clone Encoding 2-Carboxy-D-Arabinitol-1-Phosphatase." Plant Physiology, 113(4), 1460.

  • Andralojc, P. J., et al. (2012). "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation."[5] Biochemical Journal, 442(3), 733–742.

For further assistance, please contact the Enzymology Division quoting Ticket ID CA1P-PUR-KIN-001.

Sources

Validation & Comparative

Comparative Guide: 2-Carboxy-D-arabinitol 1-phosphate (CA1P) vs. Other RuBisCO Inhibitors

[1][2]

Executive Summary: The Nocturnal Regulator

2-Carboxy-D-arabinitol 1-phosphate (CA1P) represents a unique class of Rubisco inhibitors.[1][2][3] Unlike "misfire" products that accumulate accidentally during catalysis, CA1P is a genetically programmed, nocturnal inhibitor designed to regulate carbon fixation efficiency.

This guide analyzes CA1P in the context of high-affinity Rubisco ligands, specifically comparing it to the synthetic "gold standard" CABP (2-Carboxy-D-arabinitol 1,5-bisphosphate) and catalytic byproducts like XuBP and PDBP . We provide experimental frameworks to distinguish these inhibitors based on binding kinetics, Rubisco Activase (Rca) sensitivity, and physiological relevance.

Mechanistic Comparison

The Structural Hierarchy of Inhibition

Rubisco inhibitors are defined by their ability to occupy the catalytic site (Lys201 in Spinacia oleracea) and stabilize the "closed" conformation of Loop 6, preventing substrate access.

  • CA1P (The Regulator): A transition-state analogue that binds to the carbamylated (active) enzyme form (

    
    ). It mimics the gem-diol intermediate but lacks the P-O bond at the C5 position compared to RuBP, making it a "nocturnal lock" that prevents proteolysis and futile cycling in the dark.
    
  • CABP (The Anchor): The synthetic bisphosphate analogue. It binds so tightly (

    
     pM) that it is effectively irreversible on experimental timescales without denaturation. It is the standard for crystallographic studies but does not exist in vivo.
    
  • XuBP & PDBP (The Errors): Misfire products formed during the enolization or oxygenation steps. They are "accidents" that require constant cleanup by Rubisco Activase (Rca).

Diagram: The CA1P Regulatory Cycle

The following diagram illustrates the dynamic life-cycle of CA1P, distinguishing it from static inhibitors.

CA1P_CycleCA2-Carboxy-D-arabinitol(CA)CA1PCA1P(Nocturnal Inhibitor)CA->CA1PPhosphorylationCA1P->CADephosphorylationRubisco_InhibitedRubisco-CA1P(Locked Complex)CA1P->Rubisco_InhibitedBinds (Kd ~32 nM)CA1PaseCA1P Phosphatase(Light Activated)CA1P->CA1PaseRubisco_ActiveRubisco(Active E.CO2.Mg)Rubisco_Active->Rubisco_InhibitedInhibitionRubisco_Inhibited->Rubisco_ActiveReleaseRcaRubisco Activase(Rca) + ATPRubisco_Inhibited->RcaKinaseUnknown Kinase(Dark/Low Light)

Figure 1: The dynamic regulation of Rubisco by CA1P. Unlike misfire products, CA1P is actively synthesized in the dark and degraded in the light.

Comparative Data Analysis

The following table synthesizes kinetic data to assist in selecting the correct inhibitor for your assay.

InhibitorTypeBinding Affinity (

)
OriginRca SensitivityPrimary Application
CABP Transition State Analogue< 10 pM (Irreversible*)SyntheticLow (Resistant)Crystallography, Active Site Titration
CA1P Regulatory Inhibitor32 nM (Tight)Natural (Nocturnal)High (Required for release)Studying Regulation, Rca Kinetics
XuBP Misfire Product~30 nMCatalytic ErrorHighStudying "Fallover" / Repair
PDBP Misfire ProductTight (Slow dissociation)Oxygenase ErrorHighPhotorespiration studies
3-PGA Product Inhibitor1–2 mM (Weak)Carboxylation ProductN/AMetabolic Feedback studies
  • Note: CABP binding is often described as "stoichiometric" rather than equilibrium-based due to the extremely slow off-rate (

    
     days).
    

Experimental Protocols

Protocol A: Measuring Rubisco Inhibition ( Radiometric Assay)

Objective: Quantify the inhibition potential of CA1P or analogues on purified Rubisco.

Reagents:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM

    
    , 10 mM 
    
    
    , 1 mM DTT.
  • Substrate:

    
     (Specific Activity: 0.5–1.0 Ci/mol).
    
  • RuBP Stock: 20 mM Ribulose-1,5-bisphosphate (frozen at -80°C).

  • Inhibitor: CA1P or CABP (0.1 – 10 µM range).

Workflow:

  • Activation: Incubate purified Rubisco (0.5 mg/mL) in Assay Buffer for 10 minutes at 25°C. This ensures full carbamylation (

    
    ).
    
  • Inhibitor Binding: Add CA1P (or test inhibitor) to the activated enzyme. Incubate for 5–10 minutes .

    • Critical Step: Unlike competitive inhibitors, tight-binders like CA1P require time to induce the conformational change (Loop 6 closure).

  • Reaction Initiation: Add RuBP (final conc. 0.5 mM) to start the reaction.

  • Termination: After 30–60 seconds, quench with 200 µL 2M Formic Acid.

  • Measurement: Dry samples on a heat block (removes unfixed

    
    ) and count acid-stable 
    
    
    (3-PGA) via liquid scintillation.
Protocol B: Rubisco Activase (Rca) Sensitivity Assay

Objective: Differentiate CA1P from irreversible inhibitors (CABP) by testing Rca-mediated release.

Workflow:

  • Inhibition Complex: Form the Rubisco-Inhibitor complex as in Protocol A (use equimolar inhibitor:active sites).

  • Activase Addition: Add purified Rubisco Activase (Rca) + 5 mM ATP + ATP Regeneration System (Creatine Kinase/Phosphocreatine).

    • Control: Add Buffer + ATP (No Rca).

  • Time Course: Aliquot samples at 0, 2, 5, and 10 minutes.

  • Activity Check: Immediately inject aliquot into a reaction mix containing high RuBP.

  • Analysis:

    • CA1P/XuBP: Activity recovers rapidly (Linear increase in

      
      ).
      
    • CABP: Activity remains near zero (Rca cannot easily displace CABP due to extreme affinity).

Mechanism of Action Visualization

The following diagram details the structural logic of why CA1P binds tightly but is reversible, compared to the "misfire" products.

Inhibition_Mechanismcluster_InhibitorsInhibitor ProfilesActiveSiteRubisco Active Site(Lys201-NH-CO2-Mg)CA1P_MolCA1P1-Phosphate GroupMimics Transition StateReversible by RcaActiveSite->CA1P_MolNocturnal RegulationCABP_MolCABP1,5-BisphosphatePerfect Structural MatchPseudo-IrreversibleActiveSite->CABP_MolExperimental LockingXuBP_MolXuBPMisfire ProductSteric MismatchReversible by RcaActiveSite->XuBP_MolCatalytic Error

Figure 2: Structural logic of Rubisco inhibitors. CA1P balances tight binding with reversibility, allowing for diurnal regulation.

References

  • Berry, J. A., et al. (1987).[4][5] "Isolation, identification, and synthesis of 2-carboxyarabinitol 1-phosphate, a diurnal regulator of ribulose-bisphosphate carboxylase activity." Proceedings of the National Academy of Sciences, 84(3), 734-738. Link

  • Gutteridge, S., et al. (1986).[1][5][6] "A specific inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase from some plant species."[2] Nature, 324, 274-276.

  • Portis, A. R. (1992). "Regulation of Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase Activity." Annual Review of Plant Physiology and Plant Molecular Biology, 43, 415-437. Link

  • Andralojc, P. J., et al. (2012).[4][1][5][7] "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation."[1] Biochemical Journal, 442(3), 733-742. Link

  • Parry, M. A. J., et al. (2008).[4] "Rubisco regulation: a role for inhibitors."[2][3][6][7] Journal of Experimental Botany, 59(7), 1569–1580. Link

2-Carboxy-D-arabinitol 1-phosphate (CA1P): The Physiological Standard for Rubisco Regulation and Activase Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Carboxy-D-arabinitol 1-phosphate (CA1P) as a standard for RuBisCO research Content Type: Publish Comparison Guide

Executive Summary

In the high-precision field of photosynthetic biochemistry, the choice of ligand standard defines the experimental outcome. While 2-Carboxy-D-arabinitol 1,5-bisphosphate (CABP) has long been the gold standard for active site quantification due to its essentially irreversible binding, 2-Carboxy-D-arabinitol 1-phosphate (CA1P) serves a distinct, critical role: it is the physiological standard for regulatory profiling .

This guide delineates the specific utility of CA1P, contrasting it with CABP and RuBP. It provides actionable protocols for using CA1P to assay Rubisco Activase (Rca) —a therapeutic and bioengineering target that cannot be accurately studied using CABP.

Part 1: Mechanistic Comparison & Selection Logic

The "Day/Night" Switch: Why CA1P Matters

CA1P is a naturally occurring nocturnal inhibitor. In many plant species (e.g., Phaseolus vulgaris, Nicotiana tabacum), it is synthesized in the dark to lock Rubisco active sites, preventing proteolysis and wasteful catalytic cycles. Its binding is tight (


) but, crucially, reversible  by the enzyme Rubisco Activase (Rca).

In contrast, CABP is a transition state analogue that binds with picomolar affinity (


). This binding is so tight it is effectively permanent on experimental timescales, making CABP excellent for counting sites but useless for measuring the kinetics of reactivation.
Comparative Metrics: CA1P vs. CABP vs. RuBP
FeatureCA1P (The Regulator) CABP (The Quantifier) RuBP (The Substrate)
Primary Application Rubisco Activase (Rca) Assays , Regulation studiesActive Site Quantification , CrystallographyCatalytic assays,

determination
Binding Affinity (

)
Tight (~32 nM) Irreversible (< 10 pM) Moderate (~1-10 µM)
Reversibility Reversible (Requires Rca + ATP)Irreversible (Exchange is negligible)Reversible (Turnover)
Physiological Role Nocturnal Inhibitor (Dark)Transition State Analogue (Synthetic/Rare)Carbon Substrate
Proteolytic Protection Yes (Stabilizes closed form)Yes (Stabilizes closed form)Yes (during turnover)
Detection Method Coupled Enzyme Assay /

C-Activity recovery

C-Label binding (stoichiometric)

CO

fixation
Visualizing the Regulatory Pathway

The following diagram illustrates the physiological cycle of CA1P, highlighting why it is the specific substrate for Rubisco Activase.

CA1P_Regulation CA 2-Carboxy-D-arabinitol (CA) CA1P CA1P (Inhibitor) CA->CA1P Darkness CA1P->CA Dephosphorylation Phosphatase CA1P Phosphatase (CA1Pase) CA1P->Phosphatase Rubisco_Active Rubisco (Active ECM) Rubisco_Inhibited Rubisco-CA1P (Inhibited Complex) Rubisco_Active->Rubisco_Inhibited Binding (Dark) Rubisco_Inhibited->Rubisco_Active Light Activation Rca Rubisco Activase (Rca + ATP) Rubisco_Inhibited->Rca Kinase Dark Kinase (ATP) Rca->Rubisco_Active Phosphatase->CA

Figure 1: The CA1P Regulatory Cycle. CA1P binds Rubisco in the dark.[1] Light-stimulated Rubisco Activase (Rca) removes CA1P, which is then degraded by CA1Pase.[2]

Part 2: Experimental Protocols

Protocol A: Rubisco Activase (Rca) Activity Assay

Objective: Measure the specific activity of Rubisco Activase by quantifying the reactivation of CA1P-inhibited Rubisco. Why CA1P? CABP cannot be removed by Rca efficiently; RuBP causes "fallover" inhibition which is mechanistically different. CA1P is the only standard that mimics the in vivo dark-inhibited state.

Reagents
  • Purified Rubisco: Spinach or Tobacco source,

    
     purity.
    
  • CA1P Standard: Purified from dark-adapted leaves (e.g., Phaseolus vulgaris) or chemically synthesized.

  • Rca Enzyme: Recombinant or purified native activase.

  • Assay Buffer: 100 mM Tricine-NaOH (pH 8.0), 10 mM MgCl

    
    , 10 mM NaHCO
    
    
    
    .
  • ATP Regeneration System: 5 mM ATP, Phosphocreatine, Creatine Kinase.

  • Detection System: Spectrophotometric (NADH-coupled) or Radiometric (

    
    C-NaHCO
    
    
    
    ).
Step-by-Step Methodology
  • Inhibition Phase (Pre-incubation):

    • Incubate purified Rubisco (1 mg/mL) with a 2-fold molar excess of CA1P in Assay Buffer for 15 minutes at 25°C.

    • Verification: Aliquot a small sample to verify <5% residual Rubisco activity. This confirms the formation of the Rubisco-CA1P complex .

  • Activation Phase:

    • Prepare the reaction mix containing the ATP Regeneration System.

    • Add the Rubisco-CA1P complex to the mix.[3]

    • Initiate the reaction by adding Rubisco Activase (Rca) .

    • Control: Run a parallel blank with boiled/denatured Rca.

  • Measurement Phase (Two-Stage Assay):

    • At timed intervals (e.g., 0.5, 1, 2, 4 min), remove aliquots.

    • Immediately inject aliquots into a standard Rubisco assay cocktail (containing

      
      C-NaHCO
      
      
      
      and RuBP).
    • Quench after 30 seconds with formic acid.

  • Data Analysis:

    • Plot Rubisco Specific Activity (µmol CO

      
      /min/mg) vs. Time .
      
    • The slope of the linear phase represents the Rca turnover rate .

Rca_Assay_Workflow Step1 STEP 1: Inhibition Mix Rubisco + CA1P (15 min, 25°C) Step2 STEP 2: Activation Add Rca + ATP (Initiate Release) Step1->Step2 Step3 STEP 3: Sampling Aliquot at t=0, 1, 2, 4 min Step2->Step3 Step4 STEP 4: Detection Measure 14C-Fixation (Rubisco Activity) Step3->Step4

Figure 2: Workflow for Rubisco Activase profiling using CA1P-inhibited Rubisco substrate.

Protocol B: Active Site Quantification (The Contrast)

Objective: Determine the absolute concentration of Rubisco active sites. Standard: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C-CABP  (Not CA1P).

Note: This protocol is included to demonstrate where CA1P should NOT be used.

  • Principle: CABP binds stoichiometrically (1:1 per active site) and irreversibly. CA1P binding is too loose (

    
     nM range) and exchangeable to be used for precise site counting.
    
  • Method:

    • Incubate activated Rubisco with excess

      
      C-CABP.
      
    • Pass through a gel filtration column (e.g., Sephadex G-50) or use antibody precipitation to separate protein-bound ligand from free ligand.

    • Count radioactivity in the protein fraction.

    • Calculation: moles

      
      C = moles Active Sites.
      

Part 3: Synthesis and Handling

Unlike RuBP, CA1P is not widely available as a shelf-stable commercial reagent from general suppliers. It is typically:

  • Purified: From dark-adapted leaves of Phaseolus vulgaris (French bean) using anion-exchange chromatography (Andralojc et al., 2012).

  • Synthesized: Chemo-enzymatic synthesis from 2-carboxy-D-arabinitol (CA) using a crude leaf extract kinase in the dark.

Stability Warning: CA1P is stable in solution at -80°C. However, in the presence of cellular extracts containing CA1P-phosphatase , it will be rapidly degraded if the extract is illuminated or if the phosphatase is not inhibited. Always include phosphatase inhibitors (e.g., molybdate) if working with crude extracts.

References

  • Andralojc, P. J., et al. (2012). "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation." Biochemical Journal, 442(3), 733-742. Link

  • Moore, B. D., & Seemann, J. R. (1994). "Evidence That 2-Carboxyarabinitol 1-Phosphate Binds to Ribulose-1,5-Bisphosphate Carboxylase in Vivo."[1] Plant Physiology, 105(2), 731-737.[1] Link

  • Portis, A. R. Jr. (2003). "Rubisco activase – Rubisco's catalytic chaperone." Photosynthesis Research, 75, 11-27. Link

  • Bracher, A., et al. (2017). "Degradation of potent Rubisco inhibitor by selective sugar phosphatase." Nature Plants, 3, 17073. Link

  • Andersson, I. (2008). "Catalysis and regulation in Rubisco."[4] Journal of Experimental Botany, 59(7), 1555-1568. Link

Sources

Technical Guide: Limitations of 2-Carboxy-D-arabinitol 1-phosphate (CA1P) in Photosynthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Carboxy-D-arabinitol 1-phosphate (CA1P) acts as a potent, naturally occurring nocturnal inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco).[1][2][3][4] While it is critical for understanding the diurnal regulation of carbon assimilation in specific plant families (e.g., Solanaceae, Fabaceae), its utility as a general biochemical probe is severely limited by its metabolic instability, species-specific distribution, and complex interaction with Rubisco Activase.

This guide contrasts CA1P with its synthetic analog, 2-Carboxy-D-arabinitol 1,5-bisphosphate (CABP) —the industry "gold standard" for active site quantification—and delineates the specific experimental constraints required when working with CA1P.

Part 1: Mechanistic Profile & Binding Kinetics

The Transition State Mimic

Rubisco catalyzes the carboxylation of RuBP via a high-energy enediol intermediate. Both CA1P and CABP are transition-state analogues that mimic this intermediate, binding to the carbamylated (active) lysine residue within the Rubisco large subunit.[3]

  • CA1P (Natural): Produced in the dark from fructose-1,6-bisphosphate via a hamamelose intermediate. It locks Rubisco in a closed conformation to prevent proteolysis and futile cycling during the night.

  • CABP (Synthetic): A bisphosphate analog that binds with essentially irreversible affinity, making it ideal for stoichiometric titration but physiologically irrelevant for dynamic regulation studies.

Comparative Ligand Analysis

The following table highlights why CABP is preferred for quantification, while CA1P is reserved for regulation studies.

FeatureCA1P (Natural Inhibitor)CABP (Synthetic Standard)RuBP (Substrate)
Role Nocturnal regulation; dynamic inhibitorActive site quantification; static probeCarbon fixation substrate
Binding Affinity (

)
~32 nM (Tight, reversible by Activase)< 10 pM (Virtually irreversible)~20 µM (Weak, catalytic)
Metabolic Stability Unstable (Degraded by CA1P phosphatase)High (Non-metabolizable)Consumed rapidly
Light Sensitivity High (Removal/degradation is light-triggered)None None
Reversibility Reversible via Rubisco Activase (Rca)Difficult to reverse; requires denaturationRapidly catalytic

Part 2: Critical Limitations in Research Applications

The "Metabolic Instability" Trap

The primary limitation of using CA1P is its susceptibility to CA1P phosphatase (CA1Pase) . This enzyme is resident in the chloroplast stroma and is light-activated via the ferredoxin-thioredoxin system.

  • Experimental Consequence: In standard buffers at physiological pH (7.8–8.0), endogenous CA1Pase in leaf extracts can rapidly degrade CA1P to 2-carboxy-D-arabinitol (CA), which does not bind Rubisco. This leads to underestimation of inhibitor levels.

  • Mitigation: Extraction buffers must contain phosphatase inhibitors or maintain a low pH (< 6.0) during initial isolation to inhibit CA1Pase.

Species Specificity (The "Wheat vs. Tobacco" Problem)

Unlike RuBP, which is universal, CA1P regulation is not conserved across all C3 plants.

  • High CA1P Producers: Tobacco (Nicotiana), Bean (Phaseolus). In these species, CA1P can block >90% of active sites at night.

  • Low CA1P Producers: Wheat (Triticum), Arabidopsis. In wheat, CA1P occupies <7% of sites.[4]

Binding Kinetics & Hysteresis

CA1P binding is tight (


 nM) but not infinite. During purification or long assays, CA1P can dissociate from the active site, particularly if the buffer volume is large (dilution effect) or if Rubisco Activase is present as a contaminant. CABP, with a 

in the picomolar range, does not suffer from this dissociation hysteresis, making it the superior choice for determining total active site concentration (

).

Part 3: Visualizing the Regulation Pathway

The following diagram illustrates the dynamic life-cycle of CA1P, highlighting the points of instability (Light/Redox) that researchers must control.

CA1P_Regulation cluster_dark Dark / Low Light (Synthesis) cluster_light Light (Degradation & Activation) FBP Fructose-1,6-BP CA 2-Carboxy-D-arabinitol (CA) FBP->CA Biosynthesis CA1P CA1P (Inhibitor) CA->CA1P Phosphorylation (Dark) CA1P->CA Dephosphorylation by CA1Pase Rubisco_Blocked Rubisco-CA1P (Inhibited Complex) CA1P->Rubisco_Blocked Binds to Carbamylated Lysine Pi Inorganic Phosphate Rubisco_Active Rubisco (Active) ECM Form Rubisco_Active->Rubisco_Blocked Rubisco_Blocked->CA1P Release Rubisco_Blocked->Rubisco_Active Remodeling by Rca Rca Rubisco Activase (ATPase) Rca->Rubisco_Blocked CA1Pase CA1P Phosphatase (Light Activated) CA1Pase->CA1P Degrades

Figure 1: The CA1P Life Cycle.[5] Note the specific degradation pathway via CA1Pase in the light, which necessitates rapid quenching during extraction.

Part 4: Experimental Protocols

Protocol A: "Freeze-Clamp" Extraction for Endogenous CA1P

Use this protocol to measure physiological CA1P levels. The key is stopping CA1Pase activity immediately.

Reagents:

  • Quench Buffer: 1.0 M Formic Acid or Perchloric Acid (Ice cold).

  • Neutralization Buffer: 2.0 M Triethanolamine (TEA).

  • Detection: HPLC-MS/MS or enzymatic coupling with purified Rubisco.

Step-by-Step:

  • Illumination State: Maintain plant in desired light/dark state until the exact second of sampling.

  • Flash Freezing: Rapidly excise leaf disc and submerge immediately in liquid nitrogen (

    
    ).
    
  • Acid Extraction: Grind tissue in

    
     to a fine powder. Add 5 volumes of Quench Buffer  (Acid) immediately.
    
    • Why? Low pH (< 1.0) irreversibly denatures CA1Pase and stops metabolic turnover.

  • Clarification: Centrifuge at 14,000 x g for 5 min at 4°C.

  • Neutralization: Transfer supernatant to a new tube and neutralize rapidly with TEA to pH 7.0–7.5.

    • Critical: Do not overshoot pH > 8.0, as CA1P is stable at neutral pH only in the absence of enzymes.

  • Analysis: Proceed immediately to binding assay.

Protocol B: Active Site Quantification (The CABP Advantage)

Use this protocol to count Rubisco sites. This demonstrates why CABP is the superior alternative to CA1P.

Reagents:

  • Substrate: [

    
    C]-CABP (Specific activity ~1.0 GBq/mmol).
    
  • Separation: GPC Spin Columns (e.g., Sephadex G-50).

Workflow:

  • Lysis: Extract soluble protein in Bicine-NaOH (pH 8.0), 10 mM

    
    , 10 mM 
    
    
    
    .
  • Activation: Incubate at 25°C for 10 min to fully carbamylate Rubisco (Forming ECM).

  • Binding: Add saturating [

    
    C]-CABP. Incubate 15 mins.
    
    • Note: Unlike CA1P, CABP binding is effectively irreversible (

      
       pM).
      
  • Separation: Apply mixture to spin column. Unbound [

    
    C]-CABP remains in the resin; Rubisco-[
    
    
    
    C]-CABP complex elutes in void volume.
  • Quantification: Scintillation counting of the eluate.

Part 5: Decision Matrix for Researchers

Use the following logic flow to determine the appropriate inhibitor for your study.

Decision_Matrix Start Experimental Goal Q1 Quantify Total Rubisco Sites? Start->Q1 Q2 Study Diurnal Regulation? Q1->Q2 No Use_CABP USE CABP (Stable, Irreversible) Q1->Use_CABP Yes Condition Is species CA1P-dependent? (e.g. Tobacco vs Wheat) Q2->Condition Use_CA1P USE CA1P (Physiological) Condition->Use_CABP No (Use as probe only) Condition->Use_CA1P Yes (Solanaceae)

Figure 2: Experimental decision matrix for selecting between CA1P and CABP.

References

  • Gutteridge, S., et al. (1986).[4][6] "A mechanism for the regulation of Rubisco activity by 2-carboxy-D-arabinitol 1-phosphate."[2][3][7] Biochemical Journal. Link

  • Andralojc, P. J., et al. (2012).[1][4][8] "2-Carboxy-D-arabinitol 1-phosphate (CA1P) phosphatase: evidence for a wider role in plant Rubisco regulation."[1] Biochemical Journal. Link

  • Salvucci, M. E., & Holbrook, G. P. (1989). "Purification and Properties of 2-Carboxy-D-Arabinitol 1-Phosphatase." Plant Physiology. Link

  • Moore, B. D., & Seemann, J. R. (1994).[6] "Evidence that 2-carboxyarabinitol 1-phosphate binds to the carbamylated catalytic site of Rubisco."[2][3] Plant Physiology. Link

  • Parry, M. A., et al. (1997).[4] "Regulation of Rubisco by inhibitors in the light." Plant, Cell & Environment.[9] Link

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2-Carboxy-D-arabinitol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 2-Carboxy-D-arabinitol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemical compounds we handle, including their final disposition.

Understanding 2-Carboxy-D-arabinitol: A Safety Profile

2-Carboxy-D-arabinitol is a sugar acid, a derivative of the pentose sugar arabinose.[1] While specific hazard data for this compound is not extensively documented, its structural similarity to other non-hazardous biological molecules like sugars and amino acids suggests a low toxicity profile.[2] However, it is crucial to treat all laboratory chemicals with a degree of caution. The acidic nature of the carboxyl group warrants consideration, particularly in concentrated solutions.

A thorough risk assessment should always precede the handling and disposal of any chemical. This involves consulting any available Safety Data Sheets (SDS) and adhering to your institution's specific safety protocols. In the absence of a specific SDS, general principles of chemical safety and waste disposal for non-hazardous materials should be applied.[3][4]

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper waste disposal begins with accurate characterization and segregation. Mixing non-hazardous waste with hazardous materials can lead to unnecessary disposal costs and environmental burden.[2]

Table 1: Disposal and Safety Profile of 2-Carboxy-D-arabinitol

PropertyInformationDisposal Implication
Chemical Nature Sugar acid (carboxylic acid derivative of arabinitol)Likely biodegradable and non-hazardous. The carboxylic acid functional group suggests that aqueous solutions may be slightly acidic.
Physical Form Typically a solid powder at room temperature.Solid waste can often be disposed of as regular laboratory trash if confirmed to be non-hazardous.[3][5]
Toxicity No specific data indicating high toxicity. Considered a natural product.[1][2]Assumed to be non-hazardous, but universal precautions should still be applied.[6]
Primary Disposal Route Small quantities of solid can likely be disposed of in the regular trash. Aqueous solutions may be suitable for drain disposal after neutralization, pending local approval.Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations before any disposal.[3][7]
Personal Protective Equipment (PPE) Standard laboratory PPE: safety glasses, lab coat, and gloves.Protects against incidental contact, although the risk is presumed to be low.

Disposal Workflow for 2-Carboxy-D-arabinitol

The following diagram outlines the decision-making process for the disposal of 2-Carboxy-D-arabinitol.

start Start: 2-Carboxy-D-arabinitol Waste is_solid Is the waste a solid or an aqueous solution? start->is_solid solid_waste Solid 2-Carboxy-D-arabinitol is_solid->solid_waste Solid aqueous_waste Aqueous Solution of 2-Carboxy-D-arabinitol is_solid->aqueous_waste Aqueous check_local_solid Consult institutional and local guidelines for non-hazardous solid waste disposal. solid_waste->check_local_solid check_local_liquid Consult institutional and local guidelines for non-hazardous aqueous waste disposal. aqueous_waste->check_local_liquid trash_disposal Dispose of in regular laboratory trash. check_local_solid->trash_disposal Permitted hazardous_solid If classified as hazardous by local regulations, manage as chemical waste. check_local_solid->hazardous_solid Not Permitted end End trash_disposal->end hazardous_solid->end neutralize Neutralize to a pH between 6 and 8 with a weak base (e.g., sodium bicarbonate). check_local_liquid->neutralize Permitted with Neutralization hazardous_liquid If drain disposal is not permitted, collect in a properly labeled waste container for chemical waste pickup. check_local_liquid->hazardous_liquid Not Permitted drain_disposal Dispose of down the sanitary sewer with copious amounts of water. neutralize->drain_disposal drain_disposal->end hazardous_liquid->end

Caption: Decision workflow for the disposal of 2-Carboxy-D-arabinitol.

Step-by-Step Disposal Protocols

Disposal of Solid 2-Carboxy-D-arabinitol (Small Quantities)

This protocol is intended for research-scale quantities (typically less than 10 grams) of uncontaminated 2-Carboxy-D-arabinitol.

  • Confirmation of Non-Hazardous Status: Before proceeding, confirm with your institution's EHS department that 2-Carboxy-D-arabinitol is classified as a non-hazardous solid waste.[3][5]

  • Packaging: Ensure the solid waste is in a sealed, clearly labeled container.

  • Disposal: Place the sealed container directly into the designated receptacle for non-hazardous laboratory trash. Do not leave open containers of chemicals in laboratory trash cans.[5]

Disposal of Aqueous Solutions of 2-Carboxy-D-arabinitol

Aqueous solutions of 2-Carboxy-D-arabinitol may be suitable for drain disposal after neutralization, provided they are not contaminated with other hazardous materials.

  • Consult Local Regulations: Verify with your institution's EHS department that drain disposal of neutralized, non-hazardous sugar acid solutions is permissible.

  • Dilution: If the solution is concentrated, dilute it with at least 10 parts water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[8] Monitor the pH using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Drain Disposal: Pour the neutralized solution down the drain, followed by a copious amount of cold water to further dilute the solution.[5]

Disposal of Empty Containers

Empty containers that held 2-Carboxy-D-arabinitol must be properly managed to be considered "RCRA empty" and disposed of as non-hazardous waste.

  • Triple Rinsing: Rinse the container with a suitable solvent (e.g., water) three times.[9]

  • Collection of Rinsate: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, depending on the concentration of the original material and local regulations. Subsequent rinsates can likely be disposed of down the drain.

  • Defacing the Label: Completely remove or deface the original chemical label on the container to prevent any confusion.[5]

  • Final Disposal: The clean, triple-rinsed container can now be disposed of in the appropriate recycling or regular trash bin.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Personal Protection: Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Containment: For solid spills, sweep up the material and place it in a sealed container for disposal.[10] For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or a spill pillow).

  • Cleanup: Clean the spill area with soap and water.

  • Disposal of Cleanup Materials: Dispose of the collected spill debris and cleaning materials as chemical waste through your institution's EHS department.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of 2-Carboxy-D-arabinitol, upholding the principles of good laboratory practice and scientific stewardship.

References

  • Augusta University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Environmental Marketing Services. (2025, May 19). Disposal of Chemicals.
  • GOV.UK. (2023, December 31). Non-hazardous waste: treatment and disposal.
  • University of Utah. (2019, April 11). Acid Handling.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Amazon AWS. (2021, June 4). Safety Data Sheet.
  • PubChem. (n.d.). 2-carboxy-D-arabinitol.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide.
  • Dartmouth College. (n.d.). Biohazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboxy-D-arabinitol
Reactant of Route 2
Reactant of Route 2
2-Carboxy-D-arabinitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.